molecular formula C6H8ClNO2 B1351649 1-(2-Chloro-acetyl)-pyrrolidin-2-one CAS No. 43170-60-1

1-(2-Chloro-acetyl)-pyrrolidin-2-one

Cat. No.: B1351649
CAS No.: 43170-60-1
M. Wt: 161.58 g/mol
InChI Key: XAXRVMNVJFVLDQ-UHFFFAOYSA-N
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Description

1-(2-Chloro-acetyl)-pyrrolidin-2-one is a useful research compound. Its molecular formula is C6H8ClNO2 and its molecular weight is 161.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroacetyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2/c7-4-6(10)8-3-1-2-5(8)9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXRVMNVJFVLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390296
Record name 1-(2-Chloro-acetyl)-pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43170-60-1
Record name 1-(2-Chloro-acetyl)-pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-Chloro-acetyl)-pyrrolidin-2-one molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Chloro-acetyl)-pyrrolidin-2-one: Molecular Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 43170-60-1), a versatile chemical intermediate. We will dissect its core molecular structure, establish its precise molecular weight, and detail its key physicochemical properties. The narrative emphasizes the causality behind its synthesis, focusing on the N-acylation of 2-pyrrolidinone. A significant portion of this guide is dedicated to the compound's core reactivity, centered on the electrophilic nature of the chloroacetyl group, which makes it a valuable building block in synthetic chemistry. By drawing parallels to structurally related and pharmaceutically significant compounds, we highlight its potential applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this scaffold.

Molecular Structure and Physicochemical Properties

This compound is a derivative of 2-pyrrolidinone, a five-membered lactam. Its structure is characterized by the attachment of a 2-chloroacetyl group to the nitrogen atom of the pyrrolidinone ring. This functionalization introduces a highly reactive electrophilic site, making the molecule a useful synthetic intermediate.[1]

The molecular formula for this compound is C₆H₈ClNO₂.[1][2][3] Based on this formula, the calculated molecular weight is 161.59 g/mol .[1][2][4] The structural and physicochemical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 1-(2-chloroacetyl)pyrrolidin-2-one[2]
CAS Number 43170-60-1[1][2]
Molecular Formula C₆H₈ClNO₂[1][2][3]
Molecular Weight 161.59 g/mol [1][2]
Canonical SMILES C1CC(=O)N(C1)C(=O)CCl[2][3]
InChI Key XAXRVMNVJFVLDQ-UHFFFAOYSA-N[2][3]
Density 1.358 g/cm³[2]
Boiling Point 283.2°C at 760 mmHg[2]
Flash Point 125.1°C[2]

Synthesis and Mechanistic Rationale

The most direct and logical synthesis of this compound involves the N-acylation of 2-pyrrolidinone with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Causality of the Experimental Choice: The nitrogen atom in the 2-pyrrolidinone lactam is nucleophilic, although its reactivity is somewhat attenuated by the adjacent carbonyl group. Chloroacetyl chloride, conversely, is a potent electrophile. The carbonyl carbon of the acid chloride is highly electron-deficient due to the electronegativity of both the oxygen and chlorine atoms, making it an excellent target for nucleophilic attack. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_products Products 2_Pyrrolidinone 2-Pyrrolidinone Process N-Acylation (Base, Aprotic Solvent) 2_Pyrrolidinone->Process Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Process Target_Molecule 1-(2-Chloro-acetyl)- pyrrolidin-2-one Byproduct HCl Process->Target_Molecule Process->Byproduct G Start 1-(2-Chloro-acetyl)- pyrrolidin-2-one Reaction SN2 Attack Start->Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-SH) Nucleophile->Reaction attacks α-carbon Product Substituted Product Leaving_Group Chloride Ion (Cl⁻) Reaction->Product Reaction->Leaving_Group displaces

Sources

1-(2-Chloro-acetyl)-pyrrolidin-2-one solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-(2-Chloro-acetyl)-pyrrolidin-2-one

Authored by: A Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 43170-60-1) is a versatile bifunctional molecule with significant potential as a building block in complex chemical syntheses, particularly within pharmaceutical and agrochemical research. Its utility, however, is fundamentally governed by its physicochemical properties—most critically, its solubility and stability. This technical guide provides an in-depth analysis of these characteristics, synthesizing theoretical principles with actionable experimental protocols. We delve into the structural factors influencing its solubility, offer field-proven methodologies for its quantitative determination, and explore its chemical stability. A significant focus is placed on predicting and analyzing its degradation pathways, particularly its susceptibility to hydrolysis. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively handle, formulate, and utilize this compound, ensuring both experimental success and the integrity of research outcomes.

Core Physicochemical Profile

This compound is a solid compound featuring a five-membered lactam ring N-acylated with a chloroacetyl group. This unique structure confers a specific set of properties that are crucial for its application in synthesis.

Caption: Chemical structure and key properties of this compound.

A summary of its fundamental physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₆H₈ClNO₂[1]
Molecular Weight 161.59 g/mol [1]
CAS Number 43170-60-1[1]
Physical Form Solid
Purity (Typical) Min. 95%[1]
Predicted Boiling Point 283.2°C at 760 mmHg[2]
Predicted Density 1.358 g/cm³[2]

Solubility Profile: A Blend of Theory and Practice

Understanding the solubility of a compound is paramount for its use in reaction chemistry, formulation, and biological assays. The structure of this compound, containing both polar (lactam, amide carbonyl) and non-polar (methylene groups) regions, suggests a nuanced solubility profile.

Theoretical Assessment & Qualitative Data

The presence of the polar lactam and amide functionalities would theoretically impart some degree of solubility in polar solvents. However, the overall neutrality of the molecule and the presence of the hydrocarbon backbone limit its aqueous solubility.

Limited available data indicates that this compound is slightly soluble in organic solvents such as Chloroform, Dimethyl Sulfoxide (DMSO), and Methanol. This aligns with its structural characteristics, where these solvents can engage in hydrogen bonding and dipole-dipole interactions.

Causality-Driven Experimental Protocol: Quantitative Solubility Determination

Due to the scarcity of precise quantitative data, an experimental approach is necessary. The OECD Test Guideline 105 outlines standardized methods for determining water solubility, with the Flask Method being most appropriate for substances like this.[3][4][5] The principle is to saturate a solvent with the compound at a specific temperature and then measure the concentration of the dissolved substance.

Protocol Justification: This protocol is designed as a self-validating system. By approaching equilibrium from two directions (undersaturation and supersaturation), the results can be confirmed, ensuring trustworthiness. The use of a validated analytical method like HPLC provides the necessary specificity and precision.

Caption: Workflow for quantitative solubility determination via the Shake-Flask Method.

Step-by-Step Methodology:

  • Preparation : Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol) in a sealed flask. The excess solid is crucial to ensure saturation is reached.

  • Equilibration : Agitate the flasks at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary test can determine the time required to achieve a plateau in concentration.[5]

  • Phase Separation : Allow the flasks to stand at the test temperature to let undissolved solid settle. For robust separation, centrifuge the samples at the same temperature.

  • Sampling & Analysis : Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) that does not adsorb the compound.

  • Quantification : Accurately dilute the filtrate and quantify the concentration using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting : Express the solubility as mass per unit volume (e.g., mg/mL) or molarity.

Chemical Stability: Reactivity and Degradation Pathways

The stability of this compound is a critical parameter, as degradation can lead to loss of potency and the formation of impurities. The molecule possesses two primary sites susceptible to degradation: the electrophilic carbon of the chloroacetyl group and the lactam ring.

Structural Basis for Instability

The α-chloro-N-acyl moiety is the most significant contributor to the molecule's reactivity. The carbon atom bonded to the chlorine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom itself. This makes it a prime target for nucleophilic attack.

  • Susceptibility to Hydrolysis : Water is a common nucleophile that can attack the electrophilic carbon, leading to the displacement of the chloride ion. This hydrolysis reaction is a primary degradation pathway.[6][7] The rate of hydrolysis is often influenced by pH and temperature.[6]

  • Lactam Ring Stability : The 2-pyrrolidone (a γ-lactam) ring is generally stable but can undergo hydrolysis under harsh acidic or basic conditions, leading to ring-opening.[8][9]

Proposed Degradation Pathways

Based on fundamental chemical principles, the most probable degradation pathway under mild aqueous conditions is the hydrolysis of the C-Cl bond.

Parent This compound Product1 1-(2-Hydroxyacetyl)-pyrrolidin-2-one Parent->Product1 Hydrolysis (Mild) H₂O/OH⁻ Product2 Ring-Opened Product (4-(2-chloroacetamido)butanoic acid) Parent->Product2 Hydrolysis (Harsh) H₃O⁺ or OH⁻

Caption: Proposed primary degradation pathways for this compound.

  • Primary Pathway (Hydrolysis of Chloroacetyl Group) : Nucleophilic substitution of the chloride by a hydroxide ion or water molecule yields 1-(2-hydroxyacetyl)-pyrrolidin-2-one . This is the most anticipated degradation product under neutral or near-neutral aqueous conditions.

  • Secondary Pathway (Lactam Hydrolysis) : Under more extreme pH conditions (strong acid or base), the lactam ring can be hydrolyzed to form 4-(2-chloroacetamido)butanoic acid .

Experimental Protocol: Forced Degradation Studies

To systematically investigate stability, forced degradation (or stress testing) studies are essential. These studies intentionally expose the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and pathways.[10][11][12] This aligns with the principles outlined in the ICH Q1A(R2) guideline for stability testing.[1][13][14]

Protocol Justification: This protocol provides a comprehensive assessment of the compound's intrinsic stability. By subjecting it to a range of stress conditions (hydrolytic, oxidative, photolytic), it allows for the development of a "stability-indicating" analytical method—one that can resolve the parent compound from all significant degradants. This is a cornerstone of trustworthy pharmaceutical development.[15]

Step-by-Step Methodology:

  • Stock Solution Preparation : Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions :

    • Acidic Hydrolysis : Treat the solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period (e.g., 24-48 hours).

    • Basic Hydrolysis : Treat the solution with 0.1 M NaOH at room temperature. This reaction is often rapid, so monitor at early time points (e.g., 0, 1, 4, 8 hours).

    • Neutral Hydrolysis : Reflux the solution in water.

    • Oxidative Degradation : Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Photolytic Degradation : Expose the solution (and solid material) to light according to ICH Q1B guidelines.

  • Sample Analysis : At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analytical Method : Analyze the stressed samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate, identify, and quantify the parent compound and any formed degradation products.

Recommendations for Handling and Storage

Based on the inherent reactivity of the chloroacetyl group, specific handling and storage procedures are required to maintain the integrity of this compound.

  • Storage : The compound should be stored in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to protect it from atmospheric moisture.

  • Handling : As the compound is an alkylating agent, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with strong bases, acids, and oxidizing agents.

Conclusion

This compound is a synthetic intermediate whose utility is closely tied to its solubility and stability. While it exhibits limited solubility in aqueous media, it is soluble in several common organic solvents. The primary stability concern is its susceptibility to hydrolysis at the chloroacetyl moiety, a reaction that is accelerated by basic conditions and elevated temperatures. A thorough understanding of these properties, guided by the robust experimental protocols detailed in this guide, is essential for its successful application in research and development. By employing these methods, scientists can ensure the reliability of their results and effectively leverage the synthetic potential of this valuable chemical scaffold.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link][3]

  • Situ Biosciences (n.d.), OECD 105 - Water Solubility. Available at: [Link][4]

  • FILAB (n.d.), Solubility testing in accordance with the OECD 105. Available at: [Link][16]

  • OECD (1995), Test No. 105: Water Solubility - Abstract. Available at: [Link][5]

  • Luminata (2022), What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link][10]

  • Analytice (n.d.), OECD 105 – Water Solubility Test at 20°C. Available at: [Link][17]

  • ICH (2003), Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link][13]

  • U.S. Food and Drug Administration (2003), Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link][14]

  • European Medicines Agency (2003), ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link][1]

  • Alsante, K. M., et al. (2003), Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link][15]

  • ICH (n.d.), Quality Guidelines. Available at: [Link][18]

  • ECA Academy (n.d.), FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Available at: [Link][19]

  • Rawat, T., & Pandey, I. P. (2015), Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(2), 77-87. Available at: [Link][11]

  • Shinde, N., et al. (2016), Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00086. Available at: [Link][12]

  • Google Patents (2017), CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. Available at: [7]

  • Frontiers in Chemistry (2022), The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Available at: [Link][8]

  • MDPI (2021), Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Available at: [Link][9]

Sources

An In-Depth Technical Guide on the Safety and Handling of 1-(2-Chloro-acetyl)-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of the essential safety protocols and handling procedures for 1-(2-Chloro-acetyl)-pyrrolidin-2-one (CAS No. 43170-60-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this versatile chemical scaffold in a laboratory setting.[1][2]

Introduction and Scientific Context

This compound is a chemical intermediate used in various synthetic applications.[1][2] Its structure, featuring a reactive chloroacetyl group and a lactam ring, makes it a valuable building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures to mitigate risks during its handling, use, and disposal. This guide is predicated on the principle of a self-validating safety system, where a deep understanding of the "why" behind each procedural step fosters a proactive safety culture.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics.

PropertyValueSource
CAS Number 43170-60-1[2][3][4]
Molecular Formula C₆H₈ClNO₂[2]
Molecular Weight 161.59 g/mol [2]
Physical Form Solid[4]
Purity Min. 95%[2][4]
Storage Temperature Refrigerator[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[4] It is crucial to recognize and respect these hazards to prevent accidental exposure and ensure personal safety. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Signal Word: Warning [4]

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Acute Effects: The compound is an irritant to the eyes, skin, mucous membranes, and upper respiratory tract.[3] Inhalation and ingestion may be harmful.[3] It is important to note that the toxicological properties of this specific compound have not been fully investigated, which warrants a cautious approach.[3]

Risk Assessment and Mitigation Workflow

A systematic risk assessment is paramount before commencing any work with this compound. The following diagram illustrates a logical workflow for this process.

Risk Assessment Workflow Risk Assessment and Mitigation for this compound cluster_Plan Planning & Assessment cluster_Control Control Measures cluster_Action Action & Review Assess_Hazards 1. Assess Hazards - H302 (Oral Toxicity) - H315 (Skin Irritation) - H319 (Eye Irritation) - H335 (Respiratory Irritation) Evaluate_Exposure 2. Evaluate Exposure Potential - Inhalation of dust - Skin contact - Eye contact - Ingestion Assess_Hazards->Evaluate_Exposure Identify potential routes Determine_Risk 3. Determine Risk Level (Severity x Likelihood) Evaluate_Exposure->Determine_Risk Consider quantities and procedures Engineering_Controls 4a. Engineering Controls - Chemical Fume Hood Determine_Risk->Engineering_Controls High Risk Admin_Controls 4b. Administrative Controls - Standard Operating Procedures (SOPs) - Training Engineering_Controls->Admin_Controls Implement PPE 4c. Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat Admin_Controls->PPE Mandate Proceed 5. Proceed with Experiment PPE->Proceed Work safely Review 6. Review and Update Protocol Proceed->Review After completion or incident Review->Assess_Hazards Re-evaluate

Caption: Risk assessment and mitigation workflow for handling this compound.

Standard Operating Procedure (SOP) for Safe Handling

This detailed protocol is designed to be a self-validating system, minimizing risk at each step. The causality behind each choice is explained to reinforce the principles of chemical safety.

5.1. Engineering Controls and Preparation

  • Causality: The primary defense against respiratory exposure is to control the environment.

  • Protocol:

    • All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[3]

    • Ensure the fume hood has adequate airflow and is free of clutter.

    • Verify the immediate availability of a safety shower and an eyewash station.[3]

5.2. Personal Protective Equipment (PPE)

  • Causality: PPE serves as the last line of defense, protecting the user from direct contact.

  • Protocol:

    • Eye Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[5]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[3][6] Dispose of contaminated gloves properly and wash hands thoroughly after handling.[6]

    • Body Protection: A standard laboratory coat must be worn and fully fastened. For larger quantities or tasks with a higher risk of spillage, consider a chemically resistant apron.[3]

5.3. Handling and Use

  • Causality: Deliberate and careful actions prevent spills and accidental exposure.

  • Protocol:

    • Avoid the formation and inhalation of dust.[6]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[5]

    • Keep the container tightly closed when not in use.[3]

    • Use caution during transfers to avoid spills. If transferring the solid, use a spatula and weigh it onto a tared weigh boat inside the fume hood.

    • Wash hands and face thoroughly after handling is complete.[7]

5.4. Storage

  • Causality: Proper storage preserves the chemical's integrity and prevents accidental release.

  • Protocol:

    • Store in a refrigerator in a cool, dry, and well-ventilated area.[3][4][7]

    • Keep the container tightly closed to prevent moisture absorption.[3][7]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

    • The storage area should be locked or otherwise secured to restrict access.[7]

5.5. Disposal

  • Causality: Adherence to regulatory disposal guidelines is essential for environmental protection and safety.

  • Protocol:

    • Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations.[7]

    • This should be done through a licensed waste disposal company.[6][7] Do not dispose of down the drain.[6][8]

Emergency Procedures: A Self-Validating Response System

In the event of an emergency, a clear and logical response is critical. The following workflow and protocols are designed to ensure a safe and effective reaction to spills or exposures.

Emergency Response Workflow Diagram

Emergency Response Workflow Emergency Response for this compound Incidents cluster_Exposure Personnel Exposure cluster_Spill Chemical Spill Incident Incident Occurs (Spill or Exposure) Skin_Contact Skin Contact - Remove contaminated clothing - Wash with soap and water for 15 min Incident->Skin_Contact Exposure Eye_Contact Eye Contact - Flush with eyewash for 15 min - Remove contact lenses Incident->Eye_Contact Exposure Inhalation Inhalation - Move to fresh air Incident->Inhalation Exposure Ingestion Ingestion - Rinse mouth - Do NOT induce vomiting Incident->Ingestion Exposure Evacuate Evacuate Immediate Area Incident->Evacuate Spill Seek_Medical Seek Immediate Medical Attention Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical Alert Alert Colleagues and Supervisor Evacuate->Alert Cleanup Cleanup (if trained) - Wear appropriate PPE - Absorb/scoop material - Place in sealed container Alert->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose

Caption: Emergency response workflow for incidents involving this compound.

6.1. First-Aid Measures

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water.[6] If skin irritation occurs, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7] If the person feels unwell, call a poison center or doctor.[7]

  • Ingestion: Rinse mouth with water.[7] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[6] Call a poison center or doctor immediately.[7][8]

6.2. Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and safety goggles.[3] Ensure adequate ventilation and evacuate personnel from the immediate area.[6]

  • Containment and Cleaning: For a solid spill, carefully scoop the material into a suitable, labeled container for disposal.[3] Avoid creating dust.[3] After the material has been collected, ventilate the area and wash the spill site.[3]

Conclusion: A Commitment to Safety and Scientific Integrity

The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating a thorough knowledge of its hazards with robust engineering controls, appropriate personal protective equipment, and well-rehearsed emergency procedures, researchers can confidently and safely utilize this compound in their work. This guide serves as a foundational document to be adapted into specific laboratory SOPs, fostering a culture where safety and scientific excellence are inextricably linked.

References

  • First Aid Procedures for Chemical Hazards. NIOSH | CDC. [Link]

  • (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. PubChem | NIH. [Link]

  • MSDS of (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile. (2013, October 22). Capot Chemical. [Link]

Sources

The Strategic Intermediate: A Technical Guide to 1-(2-Chloro-acetyl)-pyrrolidin-2-one in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1-(2-Chloro-acetyl)-pyrrolidin-2-one, a pivotal chemical intermediate in the synthesis of a range of pharmaceutically active compounds. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the synthesis, reaction mechanisms, applications, and critical handling protocols for this versatile molecule. We will delve into the causality behind experimental choices, ensuring a robust understanding of its role in modern medicinal chemistry.

Introduction: The Significance of a Versatile Building Block

This compound, with the molecular formula C₆H₈ClNO₂ and a molecular weight of 161.59 g/mol , is a lactam derivative featuring a reactive chloroacetyl group. This structural feature makes it an excellent electrophile, primed for nucleophilic substitution reactions. Its primary utility lies in its role as a precursor to a variety of pharmaceutical agents, most notably in the synthesis of nootropic drugs and other centrally acting agents. The pyrrolidinone core is a common motif in many biologically active molecules, and the chloroacetyl group provides a convenient handle for introducing further chemical complexity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 43170-60-1[1]
Molecular Formula C₆H₈ClNO₂[1]
Molecular Weight 161.59 g/mol [1]
Boiling Point 283.2ºC at 760 mmHg[2]
Flash Point 125.1ºC[2]
Density 1.358 g/cm³[2]

Synthesis of this compound: A Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several pathways, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as starting material availability, desired scale, and purity requirements.

N-Acylation of 2-Pyrrolidone

The most direct route involves the N-acylation of 2-pyrrolidone with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

G 2-Pyrrolidone 2-Pyrrolidone Intermediate This compound 2-Pyrrolidone->Intermediate + Chloroacetyl chloride (Base) Chloroacetyl_chloride Chloroacetyl chloride HCl HCl Intermediate->HCl + HCl

Caption: N-acylation of 2-pyrrolidone with chloroacetyl chloride.

Mechanistic Insights: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2-pyrrolidone lactam attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The choice of base is critical; a non-nucleophilic base such as triethylamine or pyridine is often employed to prevent competition with the lactam nucleophile. The reaction is typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran to avoid hydrolysis of the highly reactive chloroacetyl chloride.

Synthesis from L-Proline

An alternative route, particularly for chiral derivatives, starts from the amino acid L-proline. This multi-step process involves the initial N-acylation of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety to the desired functionality. While this route can offer enantiopure products, it often suffers from lower overall yields. For instance, a three-step synthesis from L-proline has been reported with a total yield of only 35.3%, and the purification of intermediates can be challenging.[1]

Application in Pharmaceutical Synthesis: The Gateway to Nootropics

The primary application of this compound is as a key intermediate in the synthesis of piracetam and its analogues. Piracetam, a well-known nootropic agent, is valued for its cognitive-enhancing effects.

Synthesis of Piracetam via Ammonolysis

The chloroacetyl group of this compound is highly susceptible to nucleophilic attack by ammonia, leading to the formation of piracetam in a straightforward ammonolysis reaction.

Reaction Scheme:

G Intermediate This compound Piracetam Piracetam Intermediate->Piracetam + 2 NH3 Ammonia Ammonia (NH3) Ammonium_chloride Ammonium chloride Piracetam->Ammonium_chloride + NH4Cl

Caption: Synthesis of Piracetam via ammonolysis.

Experimental Protocol: Synthesis of Piracetam

  • Reaction Setup: In a well-ventilated fume hood, a solution of this compound (1 equivalent) in a suitable solvent such as methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Ammonolysis: The solution is cooled in an ice bath, and a solution of ammonia in methanol (e.g., 7N) is added in excess (typically 3-5 equivalents).

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is taken up in a suitable solvent (e.g., dichloromethane) and washed with water to remove ammonium chloride. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude piracetam.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford pure piracetam.

Causality in Experimental Choices:

  • Excess Ammonia: The use of excess ammonia serves two purposes: it acts as the nucleophile to displace the chloride and also as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Methanol is a common solvent as it readily dissolves both the starting material and ammonia, facilitating a homogeneous reaction.

  • Temperature Control: The initial cooling of the reaction mixture helps to control the exothermic nature of the reaction between the acyl chloride and ammonia.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Table 2: Analytical Methods for this compound

TechniquePurposeKey Parameters
¹H NMR Structural ElucidationChemical shifts and coupling constants of protons on the pyrrolidinone ring and the chloroacetyl group.
¹³C NMR Structural ConfirmationChemical shifts of the carbonyl carbons and other carbon atoms in the molecule.
IR Spectroscopy Functional Group AnalysisCharacteristic absorption bands for the lactam and ketone carbonyl groups.
Mass Spectrometry Molecular Weight DeterminationMolecular ion peak corresponding to the mass of the compound.
HPLC Purity AssessmentReversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water gradient and UV detection.
GC-MS Impurity ProfilingCapillary column suitable for polar compounds, with a temperature program to separate volatile impurities.

¹H NMR Data (Reference for a similar compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile): ¹H NMR (400MHz, CDCl₃): δ 2.19-2.33 (m, 4H), 3.57-3.72 (m, 2H), 4.05-4.20 (m, 2H), 4.74-4.77 (m, 1H).[3]

Workflow for Purity Analysis using HPLC:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve sample in mobile phase Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject onto C18 column Filter->Inject Elute Elute with acetonitrile/water gradient Inject->Elute Detect Detect at appropriate UV wavelength Elute->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity (% area) Integrate->Calculate

Caption: A typical workflow for the purity analysis of this compound by HPLC.

Safety, Handling, and Storage

This compound is a reactive chemical and should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed and may cause skin and eye irritation.[4] As a reactive acylating agent, it should be considered corrosive.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound stands out as a strategically important intermediate in pharmaceutical synthesis. Its straightforward synthesis and the reactivity of its chloroacetyl group provide an efficient pathway for the construction of more complex molecules, particularly in the realm of nootropic drugs. A thorough understanding of its synthesis, reaction mechanisms, and handling procedures, as outlined in this guide, is essential for its safe and effective utilization in research and development, ultimately contributing to the advancement of novel therapeutics.

References

  • Google Patents. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
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  • ResearchGate. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]

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exploring the reactivity of the chloroacetyl group

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group

Abstract

The chloroacetyl group is a cornerstone of modern organic synthesis, prized for its predictable and versatile reactivity. As a bifunctional entity, it possesses two distinct electrophilic centers: the highly reactive carbonyl carbon of the acyl chloride and the α-carbon, which is activated for nucleophilic substitution.[1][2][3] This dual reactivity makes it an invaluable tool for chemists, particularly in the fields of medicinal chemistry and drug development. It serves as a robust chemical handle for constructing complex molecules, a linker for bioconjugation, and a warhead for designing covalent inhibitors.[2][4][5] This guide provides a comprehensive exploration of the chloroacetyl group's core reactivity principles, key chemical transformations, and strategic applications, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Principles of Reactivity

The utility of the chloroacetyl group stems from its distinct electronic architecture. The molecule has two primary sites susceptible to nucleophilic attack: the carbonyl carbon and the α-carbon bonded to the chlorine atom.[6]

  • Carbonyl Carbon Electrophilicity: In chloroacetyl chloride, the carbonyl carbon is rendered highly electrophilic by the strong electron-withdrawing inductive effects of two adjacent chlorine atoms and the carbonyl oxygen. This makes it exceptionally reactive towards nucleophiles, facilitating nucleophilic acyl substitution.[6][7]

  • α-Carbon Electrophilicity: Once the chloroacetyl group is incorporated into a molecule as an amide or ester, the α-carbon (CH₂Cl) becomes the primary site of reactivity. The inductive effect of the chlorine atom, amplified by the adjacent carbonyl group, makes this carbon an excellent electrophile for SN2 reactions.[2] The chlorine atom serves as an efficient leaving group, readily displaced by a wide range of nucleophiles.[2]

G cluster_0 Chloroacetyl Chloride C1 C O1 O C1->O1 Cl1 Cl C1->Cl1 C2 C C1->C2 H1 H C2->H1 H2 H C2->H2 Cl2 Cl C2->Cl2 delta_plus_1 δ++ delta_plus_2 δ+

Caption: Electrophilic centers in chloroacetyl chloride.

Key Reaction Types and Mechanisms

The chloroacetyl group's reactivity can be broadly categorized into two main types of transformations, each targeting one of the electrophilic centers.

Nucleophilic Acyl Substitution: Introducing the Chloroacetyl Moiety

The most fundamental reaction of chloroacetyl chloride is nucleophilic acyl substitution, which is primarily used to attach the chloroacetyl group to a substrate, typically an amine or alcohol.[1][4] This reaction proceeds via a classic addition-elimination mechanism where the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride ion, regenerating the carbonyl.[7][8][9]

The formation of N-substituted chloroacetamides from amines is a particularly vital transformation, as it serves as the entry point for a vast array of synthetic pathways in drug discovery.[10][11][12]

G start R-NH₂ + Cl-C(=O)CH₂Cl intermediate Tetrahedral Intermediate C O⁻ Cl N⁺H₂-R CH₂Cl start->intermediate Nucleophilic Attack product R-NH-C(=O)CH₂Cl + HCl intermediate->product Elimination of Cl⁻ & Proton Transfer

Caption: Mechanism of N-Chloroacetylation.

Data Presentation: N-Chloroacetylation of Amines

The efficiency of N-chloroacetylation can be high under various conditions, including environmentally friendly aqueous systems.[10][13]

EntryAmineSolvent/BaseTimeYield (%)Reference
1AnilinePhosphate Buffer15 min92[10]
24-MethylanilinePhosphate Buffer15 min94[10]
3BenzylaminePhosphate Buffer15 min78[10][14]
4Aryl AmineTHF / DBU3-6 h75-95[11]
Nucleophilic Substitution at the α-Carbon: The Workhorse Reaction

Once incorporated as a chloroacetamide or similar derivative, the chloroacetyl group's reactivity shifts to the α-carbon. This carbon becomes a prime target for SN2 reactions, where the chlorine atom is displaced by a nucleophile.[2][15] This reaction is the key to its utility as a linker and a covalent modifier.

G reagents R-C(=O)CH₂-Cl + Nu⁻ ts [Nu---CH₂(Cl)---C(=O)-R]⁻ ǂ (Transition State) reagents->ts SN2 Attack product R-C(=O)CH₂-Nu + Cl⁻ ts->product Leaving Group Departure

Caption: SN2 reaction at the α-carbon of a chloroacetyl group.

The rate and success of this reaction are highly dependent on the nucleophile's strength.

  • Sulfur Nucleophiles (Thiols/Thiolates): Thiols are exceptionally potent nucleophiles for this reaction.[16][17][18] The reaction with cysteine residues in proteins is particularly rapid and specific, forming the basis of its widespread use in bioconjugation and the design of covalent inhibitors.[5][12][19][20]

  • Nitrogen Nucleophiles (Amines): Amines readily displace the chloride to form stable C-N bonds, a common strategy for linking molecular fragments or constructing heterocyclic systems.[2][21] Kinetic studies in DMSO show a stepwise mechanism with rate-limiting expulsion of the chloride from a zwitterionic intermediate.[21]

  • Oxygen Nucleophiles (Alcohols/Phenols): While possible, reactions with oxygen nucleophiles are generally slower compared to those with sulfur or nitrogen nucleophiles, reflecting the lower nucleophilicity of oxygen.

Cycloaddition Reactions

Chloroacetyl chloride, often through the in-situ generation of dichloroketene, can participate in cycloaddition reactions.[22] A notable example is the [2+2] cycloaddition with alkenes or imines to synthesize four-membered ring systems like cyclobutanones and β-lactams (azetidinones), which are important structural motifs in medicinal chemistry.[23][24]

Strategic Applications in Drug Development

The predictable reactivity of the chloroacetyl group makes it a powerful tool in the design and synthesis of therapeutic agents.

Covalent Inhibitors

A primary application is in the development of covalent inhibitors. A molecule containing a chloroacetyl "warhead" can be designed to first bind non-covalently to a target protein's active site. The strategically positioned chloroacetyl group then reacts with a nearby nucleophilic amino acid residue (commonly cysteine), forming a permanent covalent bond and leading to irreversible inhibition of the protein's function.[2]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Enzyme1 Enzyme Active Site Cys-SH Inhibitor1 Inhibitor Cl-CH₂-C(=O)-R Enzyme1:port->Inhibitor1:port Non-covalent interaction Enzyme2 Cys-S-CH₂-C(=O)-R step1_label step2_label step1_label->step2_label Irreversible SN2 Reaction

Caption: Covalent inhibition via chloroacetylation of a cysteine residue.

Bioconjugation and Linkers

The chloroacetyl group is an effective bifunctional linker.[13] Its ability to react selectively with thiols makes it ideal for conjugating drugs, probes, or other molecules to proteins and peptides at specific cysteine sites.[5] This "proximity-induced reactivity" ensures that the covalent bond forms specifically and efficiently once the molecules are associated.[5]

The Chloroacetyl Group in Protecting Group Chemistry

Beyond its role as a reactive handle, the chloroacetyl group can also be used as a protecting group for hydroxyl and amino functionalities.[25][26] It is typically introduced using chloroacetyl chloride or chloroacetic anhydride.[27] The chloroacetyl ester is more labile than an acetate group and can be selectively removed under specific, mild conditions, such as with thiourea, without affecting other protecting groups.[25][28]

Experimental Protocols

Protocol 1: Green Synthesis of N-Phenyl-2-chloroacetamide

This protocol describes a rapid, high-yield N-chloroacetylation in an aqueous buffer, avoiding hazardous organic solvents.[10][13]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (6 mmol) in 10 mL of 0.1 M phosphate buffer (pH 7.4).

  • Reaction: Stir the solution at room temperature. Add chloroacetyl chloride (6.1 mmol) dropwise to the stirring solution.

  • Stirring: Continue to stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 15-20 minutes, as monitored by TLC.[10]

  • Isolation: Upon completion, the solid N-phenyl-2-chloroacetamide product precipitates from the solution.

  • Purification: Collect the product by vacuum filtration, wash thoroughly with cold water to remove any salts, and dry under vacuum. The product is often pure enough for subsequent steps without further purification.

Protocol 2: Thiol-Alkylation of a Chloroacetamide

This protocol outlines the reaction of a chloroacetamide with a thiol nucleophile, a key step in bioconjugation.

  • Preparation: Dissolve the N-substituted chloroacetamide (1 mmol) and a thiol (e.g., N-acetyl-L-cysteine, 1.1 mmol) in a suitable solvent like DMF or an aqueous buffer (e.g., phosphate buffer, pH 7.5).

  • Base Addition: Add a non-nucleophilic base, such as sodium bicarbonate or DIPEA (1.5 mmol), to the solution to deprotonate the thiol, generating the more nucleophilic thiolate.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by LC-MS or TLC. These reactions are often complete within 1-4 hours.

  • Workup: Once the reaction is complete, acidify the mixture slightly with dilute HCl to neutralize the excess base.

  • Isolation: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired thioether conjugate.

Conclusion

The chloroacetyl group is a uniquely versatile functional group whose reactivity can be precisely controlled to achieve a wide range of synthetic objectives. Its dual electrophilic nature allows it to first be readily introduced into molecules via nucleophilic acyl substitution and then serve as a potent electrophile for SN2 reactions.[2][29] This predictable and robust reactivity has cemented its role as an indispensable tool in the synthesis of pharmaceuticals, the design of covalent probes and inhibitors, and the construction of complex bioconjugates.[2][4] A thorough understanding of its mechanistic underpinnings empowers researchers to harness its full potential in tackling the challenges of modern drug discovery and chemical biology.

References

  • ResearchGate. Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. 2025. Available from: [Link].

  • Singh R, et al. A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. 2017. Available from: [Link].

  • Wikipedia. Chloroacetyl chloride. Wikipedia. Available from: [Link].

  • Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online. 2018. Available from: [Link].

  • JournalAgent. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Available from: [Link].

  • Wikipedia. Protecting group. Wikipedia. Available from: [Link].

  • ACS Publications. Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. 2016. Available from: [Link].

  • ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. Available from: [Link].

  • Taylor & Francis. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Available from: [Link].

  • Taylor & Francis Online. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Taylor & Francis Online. 2019. Available from: [Link].

  • Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. 2018. Available from: [Link].

  • PubMed. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry. 2003. Available from: [Link].

  • ACS Publications. A new method for the removal of chloroacetyl groups. Journal of the American Chemical Society. Available from: [Link].

  • RSC Publishing. [2 + 2] Cycloaddition reaction of cycloheptatriene with dichloroketene. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link].

  • Semantic Scholar. Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo. Semantic Scholar. Available from: [Link].

  • MDPI. Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. MDPI. Available from: [Link].

  • Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. 2018. Available from: [Link].

  • Huskie Commons. Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons. Available from: [Link].

  • ACS Publications. Use of chloroacetic anhydride for the protection of nucleoside hydroxyl groups. The Journal of Organic Chemistry. Available from: [Link].

  • EMBL-EBI. chloroacetyl group (CHEBI:60669). EMBL-EBI. Available from: [Link].

  • brainly.com. Briefly describe the nucleophilic acyl substitution (SNAC) reaction to generate. brainly.com. 2024. Available from: [Link].

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  • PubMed. Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. The Journal of Organic Chemistry. 2005. Available from: [Link].

  • Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. 2024. Available from: [Link].

  • Chegg.com. Solved ) Identify all electrophilic sites in chloroacetyl. Chegg.com. 2019. Available from: [Link].

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  • SciSpace. A study of the kinetics of the reaction between thiol compounds and chloroacetamide. SciSpace. Available from: [Link].

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  • ResearchGate. reaction of Schiff's bases with chloroacetyl chloride. ResearchGate. Available from: [Link].

  • NIH. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. PMC. Available from: [Link].

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Methodological & Application

N-acylation of 2-pyrrolidinone with chloroacetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Acylation of 2-Pyrrolidinone with Chloroacetyl Chloride: Application Notes and Protocols

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-acylation of 2-pyrrolidinone using chloroacetyl chloride. This reaction is a fundamental transformation that yields N-chloroacetyl-2-pyrrolidinone, a versatile intermediate in organic synthesis. The α-chloro group on the acetyl moiety serves as a reactive handle for subsequent nucleophilic substitutions, making the product a valuable building block for more complex molecules, including pharmaceuticals and agrochemicals.[1]

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also troubleshoot and adapt it as needed.

The Chemical Rationale: Mechanism of N-Acylation

The N-acylation of 2-pyrrolidinone is a classic example of nucleophilic acyl substitution. The reaction is highly favorable due to the high reactivity of the acyl chloride.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-pyrrolidinone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.

  • Acid Neutralization: This process generates one equivalent of hydrochloric acid (HCl). The HCl can protonate the nitrogen of the starting 2-pyrrolidinone, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA), is added.[2][3] The base scavenges the HCl as it is formed, producing triethylammonium chloride and ensuring the reaction proceeds to completion.[2][4]

Caption: Reaction mechanism for N-acylation of 2-pyrrolidinone.

Safety First: Handling Hazardous Reagents

Chloroacetyl chloride is a highly toxic, corrosive, lachrymatory, and moisture-sensitive substance. [5][6][7][8] It reacts violently with water, releasing toxic hydrogen chloride gas.[6][7][9] Adherence to strict safety protocols is non-negotiable.

HazardMitigation Measure
Toxicity & Corrosivity Always handle chloroacetyl chloride inside a certified chemical fume hood.[5] Wear appropriate personal protective equipment (PPE): chemical safety goggles, a face shield, nitrile or neoprene gloves, and a flame-resistant lab coat.[6][8]
Reactivity with Water Use oven-dried glassware and anhydrous solvents. Store under an inert atmosphere (e.g., nitrogen or argon).[5][6] Ensure no contact with water or moist air.[8]
Exothermic Reaction The acylation reaction is highly exothermic.[4] Add the acylating agent slowly and use an ice bath to control the temperature.[10]
Spills Keep an appropriate spill kit (e.g., inert absorbent material like sand or vermiculite) readily available. Do not use water to clean up spills.[9] Ventilate the area thoroughly.[5]
First Aid An emergency shower and eyewash station must be immediately accessible.[5][8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][7][9]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for larger scales.

Materials and Equipment
  • Reagents: 2-Pyrrolidinone (1.0 eq.), Chloroacetyl chloride (1.05-1.1 eq.), Triethylamine (TEA, 1.1 eq.), Anhydrous Dichloromethane (DCM), Deionized Water, 1M HCl solution, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄ or MgSO₄.

  • Equipment: Oven-dried round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, nitrogen/argon inlet, TLC plates, standard glassware for work-up, rotary evaporator, column chromatography setup.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-pyrrolidinone (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of pyrrolidinone). Begin stirring to dissolve the solid.

  • Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. Maintaining a low temperature during the addition of chloroacetyl chloride is crucial to control the exothermic reaction.[10]

  • Acylating Agent Addition: Dissolve chloroacetyl chloride (1.05 eq.) in a small amount of anhydrous DCM in a dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled, stirred pyrrolidinone solution over 30-60 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the 2-pyrrolidinone spot indicates the reaction is complete.

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with:

    • 1M HCl solution (to remove any unreacted triethylamine).

    • Saturated NaHCO₃ solution (to neutralize any remaining acid).

    • Brine (to remove residual water).[3][10]

  • Drying: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and collect the filtrate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, typically an oil or low-melting solid, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[10]

Data Summary and Characterization

The successful synthesis of N-chloroacetyl-2-pyrrolidinone should be confirmed by analytical techniques.

ParameterExpected Value/Observation
Appearance Colorless to pale yellow oil or solid
Yield Typically >85% after purification
¹H NMR (CDCl₃) δ (ppm) approx. 4.1 (s, 2H, -COCH₂Cl), 3.6 (t, 2H, N-CH₂), 2.5 (t, 2H, -COCH₂-), 2.1 (m, 2H, -CH₂CH₂CH₂-)
¹³C NMR (CDCl₃) δ (ppm) approx. 170 (C=O, amide), 165 (C=O, acetyl), 48 (N-CH₂), 42 (-CH₂Cl), 31 (-COCH₂-), 18 (-CH₂CH₂CH₂-)[11]
IR (KBr, cm⁻¹) approx. 1700-1680 (C=O, amide), 1730-1710 (C=O, acetyl), 760-540 (C-Cl stretch)

Experimental Workflow Visualization

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification setup1 Dissolve 2-pyrrolidinone and TEA in anhydrous DCM setup2 Cool to 0-5 °C in an ice bath setup1->setup2 setup3 Add chloroacetyl chloride solution dropwise setup2->setup3 react1 Warm to room temperature and stir for 2-4 hours setup3->react1 react2 Monitor completion by TLC react1->react2 workup1 Quench with water react2->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with HCl, NaHCO₃, and Brine workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 workup5 Concentrate via Rotary Evaporation workup4->workup5 workup6 Purify by Chromatography or Recrystallization workup5->workup6

Caption: Workflow for the synthesis of N-chloroacetyl-2-pyrrolidinone.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture contamination hydrolyzed the chloroacetyl chloride.[3]2. Insufficient base (TEA) allowed the starting material to be protonated.[3]3. Reaction temperature was too low, preventing initiation.1. Ensure all glassware is oven-dried and use fresh anhydrous solvents.2. Use at least 1.1 equivalents of triethylamine.3. Ensure the reaction is allowed to warm to room temperature after the initial cooled addition.
Formation of Dark, Tarry Substance 1. Reaction temperature was too high, causing polymerization or degradation.[10]1. Add the chloroacetyl chloride more slowly.2. Ensure the ice bath is effective and maintains a temperature below 5 °C during addition.[10]
Difficult Purification / Multiple Spots on TLC 1. Incomplete reaction.2. Formation of side products (e.g., diacylation, though less common with lactams).1. Allow the reaction to stir for a longer duration and confirm completion with TLC.2. Perform the aqueous work-up washes carefully to remove impurities. Optimize chromatography conditions for better separation.

References

  • ChemTrack.org. Safety Guideline.
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The Crucial Role of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in Vildagliptin Synthesis: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthesis of a Key Antidiabetic Agent

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Its mechanism of action involves enhancing the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The chemical synthesis of Vildagliptin, (S)-1-[((3-hydroxy-1-adamantyl)amino)acetyl]pyrrolidine-2-carbonitrile, is a topic of significant interest in medicinal and process chemistry. A pivotal intermediate in many synthetic routes is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This guide provides a detailed exploration of the synthesis of Vildagliptin with a focus on the application of this key chloroacetylated pyrrolidine intermediate.

It is important to note that while the topic specifies "1-(2-Chloro-acetyl)-pyrrolidin-2-one," the widely utilized and crucial intermediate in the synthesis of Vildagliptin is, in fact, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile . The nitrile functional group is a key feature of the Vildagliptin molecule, and its precursor is this carbonitrile derivative, not the pyrrolidin-2-one. This guide will, therefore, focus on the synthesis and application of the carbonitrile intermediate.

Synthetic Strategy and Mechanistic Insights

The synthesis of Vildagliptin from (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a classic example of a nucleophilic substitution reaction. The core of this transformation is the N-alkylation of 3-amino-1-adamantanol with the chloroacetylated pyrrolidine derivative.

The Key Reaction: Nucleophilic Substitution

The primary reaction involves the displacement of the chloride ion from the chloroacetyl group by the primary amine of 3-amino-1-adamantanol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Reaction Scheme:

Causality Behind Experimental Choices:
  • Solvent Selection: The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the reaction. Aprotic polar solvents such as tetrahydrofuran (THF), acetonitrile (ACN), and dimethylformamide (DMF) are commonly employed. These solvents can solvate the cations of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.

  • The Role of the Base: An inorganic base like potassium carbonate (K₂CO₃) is frequently used. Its primary function is to act as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation. The heterogeneous nature of K₂CO₃ in some organic solvents can sometimes be advantageous in simplifying the work-up procedure. In some protocols, an organic base may be used to ensure a homogeneous reaction mixture.

  • Catalysis with Potassium Iodide (KI): The addition of a catalytic amount of potassium iodide is a common and highly effective strategy to accelerate the reaction. This is an application of the Finkelstein reaction, where the iodide ion, being a better nucleophile and a better leaving group than the chloride ion, facilitates the substitution.[2][3][4] The catalytic cycle involves the in situ formation of the more reactive iodoacetyl intermediate, which is then readily attacked by the amine.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of Vildagliptin, starting from the preparation of the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Part A: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This key intermediate is typically synthesized from the readily available and chiral starting material, L-proline or its amide derivative, L-prolinamide.

Protocol A1: From L-Proline

This two-step protocol involves the N-chloroacetylation of L-proline followed by the conversion of the carboxylic acid to a nitrile.

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

  • Suspend L-proline in tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride to the suspension under an inert atmosphere (e.g., argon or nitrogen).

  • After the addition is complete, reflux the reaction mixture for 2-3 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • Dissolve the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid in a suitable solvent like acetonitrile.[5]

  • Add a dehydrating agent (e.g., trifluoroacetic anhydride) at a controlled temperature (e.g., 0-5°C).

  • Allow the reaction to proceed at room temperature for a few hours, monitoring by TLC.

  • Carefully quench the reaction with a mild base solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the desired intermediate.

Part B: Synthesis of Vildagliptin

This protocol details the final condensation step to produce Vildagliptin.

Protocol B1: Condensation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol

  • To a reaction vessel under an inert atmosphere, add 3-amino-1-adamantanol, anhydrous potassium carbonate, and a catalytic amount of potassium iodide.

  • Add a suitable solvent, such as tetrahydrofuran (THF) or acetonitrile.

  • Cool the mixture to below 0°C with continuous stirring.

  • Slowly add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in the same solvent.

  • Allow the reaction to proceed at low temperature for 1.5-2.5 hours, then gradually warm to a higher temperature (e.g., 10°C or room temperature) and continue stirring.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude Vildagliptin.

Part C: Purification of Vildagliptin

Purification is crucial to obtain Vildagliptin of high purity suitable for pharmaceutical applications.

Protocol C1: Recrystallization

  • Dissolve the crude Vildagliptin in a minimal amount of a suitable hot solvent, such as butanone or isopropanol.

  • If necessary, treat with activated carbon to remove colored impurities.

  • Filter the hot solution to remove any insoluble materials.

  • Allow the solution to cool slowly to induce crystallization. Further cooling in an ice bath or refrigerator can enhance the yield.

  • Collect the crystalline product by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified Vildagliptin under vacuum to a constant weight.

Data Presentation

Table 1: Typical Reagent Stoichiometry for Vildagliptin Synthesis (Protocol B1)

ReagentMolar Equivalent
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile1.0
3-amino-1-adamantanol1.0 - 1.2
Potassium Carbonate (K₂CO₃)2.0 - 3.0
Potassium Iodide (KI)0.1 - 0.2

Table 2: HPLC Conditions for Reaction Monitoring and Purity Analysis

ParameterCondition
ColumnC18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio.[6][7]
Flow Rate1.0 mL/min
DetectionUV at 210 nm[6]
Column TemperatureAmbient or controlled (e.g., 30°C)

Visualization of the Synthetic Workflow

Vildagliptin_Synthesis_Workflow cluster_intermediate Part A: Intermediate Synthesis cluster_final_product Part B & C: Vildagliptin Synthesis & Purification L_Proline L-Proline Chloroacetylation N-Chloroacetylation (Chloroacetyl Chloride, THF) L_Proline->Chloroacetylation Carboxylic_Acid (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxylic acid Chloroacetylation->Carboxylic_Acid Nitrile_Formation Nitrile Formation (Dehydrating Agent, ACN) Carboxylic_Acid->Nitrile_Formation Intermediate (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile Nitrile_Formation->Intermediate Condensation Condensation (K₂CO₃, KI, THF) Intermediate->Condensation Adamantanol 3-amino-1-adamantanol Adamantanol->Condensation Crude_Vildagliptin Crude Vildagliptin Condensation->Crude_Vildagliptin Purification Recrystallization (Butanone/Isopropanol) Crude_Vildagliptin->Purification Vildagliptin Pure Vildagliptin Purification->Vildagliptin

Self-Validating System and Troubleshooting

A robust synthetic protocol should include measures for self-validation and troubleshooting.

In-process Controls:
  • TLC Monitoring: During the synthesis of the intermediate, TLC can be used to track the consumption of the starting material and the formation of the product. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed.

  • HPLC Analysis: For the final condensation step, HPLC is the preferred method for monitoring the reaction. It allows for the quantitative determination of the starting materials and the product, as well as the detection of any significant impurities.[1]

Potential Side Reactions and Impurities:
  • Dimer Impurity: A potential side reaction is the reaction of two molecules of the chloroacetyl intermediate with one molecule of 3-amino-1-adamantanol, leading to a dimer impurity. Controlling the stoichiometry and the rate of addition of the intermediate can minimize the formation of this byproduct.[8]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted 3-amino-1-adamantanol and the chloroacetyl intermediate in the crude product. These are typically removed during the recrystallization process.

  • Isomeric Impurities: The use of the correct enantiomer of the starting material (L-proline) is critical to ensure the stereochemical purity of the final product. Chiral HPLC may be used to confirm the enantiomeric excess.

Troubleshooting Guide:
ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction, loss of product during work-upEnsure sufficient reaction time and temperature. Optimize extraction and recrystallization solvent volumes.
Incomplete Reaction Insufficient base or catalyst, low temperatureUse a slight excess of the base. Ensure the catalyst is active. Increase reaction temperature or time as appropriate.
High Impurity Levels Side reactions, impure starting materialsCheck the purity of starting materials. Optimize reaction conditions (temperature, addition rate) to minimize side reactions.
Oily Product Presence of impurities, residual solventAttempt recrystallization from a different solvent system. Ensure complete removal of solvent under vacuum.

Safety Precautions

The synthesis of Vildagliptin involves the use of hazardous chemicals, and appropriate safety measures must be taken.

  • Chloroacetyl chloride: This reagent is highly corrosive, toxic if inhaled, in contact with skin, or if swallowed, and reacts violently with water.[9][10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 3-amino-1-adamantanol: This compound can cause skin and eye irritation.[11][12][13][14][15] Standard PPE should be worn when handling.

  • Potassium Carbonate: This is a skin and eye irritant.[16][17][18][19][20] Avoid inhalation of dust.

  • Solvents: Organic solvents such as THF, acetonitrile, and ethyl acetate are flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of Vildagliptin via the (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediate is a well-established and efficient method. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and meticulous purification are essential for obtaining a high-purity final product. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully implement and optimize this important synthetic transformation.

References

  • Zhang, L., Jiang, L., Guan, X., Cai, L., Wang, J., Xiang, P., Pan, J., & Hu, X. (2021). A facile method to synthesize vildagliptin. Journal of Chemical Research, 45(3-4), 305-309. [Link]

  • Mastitski, A., & Meisel, M. (2017). Potassium iodide catalysis in the alkylation of protected hydrazines. Proceedings of the Estonian Academy of Sciences, 66(1), 36. [Link]

  • CN104326961A - Synthetic process of vildagliptin.
  • Potassium carbonate ≥98 % Safety Data Sheet. Carl ROTH. [Link]

  • Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. [Link]

  • Mastitski, A., & Meisel, M. (2017). Potassium iodide catalysis in the alkylation of protected hydrazines. Proceedings of the Estonian Academy of Sciences, 66(1), 36-43. [Link]

  • Hegazy, M. A., Abdel-Kawy, M., & Abbas, S. S. (2014). Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride. Journal of AOAC International, 97(4), 1043–1049. [Link]

  • Summary Sheet: SN2 and SN1 Nucleophilic Substitutions Study Guide. Chemistry Steps. [Link]

  • Napate, V. G., & Aher, K. B. (2015). Method Development and Validation for the Vildagliptin by RP-HPLC Method. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(2), 76-84. [Link]

  • WO2013179300A2 - A process for the preparation of vildagliptin and its intermediate thereof.
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  • Synthesis of Main Impurity of Vildagliptin. International Journal of ChemTech Research, 7(3), 1334-1340. [Link]

  • Ramesh, J., & Basavaiah, K. (2017). Stability indicating rp-hplc method development and validation for the simultaneous determination of vildagliptin and metformin. International Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 139. [Link]

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  • Suneetha, A., & Rao, D. P. (2012). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF VILDAGLIPTIN IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 614-617. [Link]

  • The isocyanide SN2 reaction. Nature, 621(7979), 548–553. [Link]

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Application Note & Protocol: The Strategic Role of 1-(2-Chloro-acetyl)-pyrrolidin-2-one in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dipeptidyl peptidase-IV (DPP-IV) inhibitors, known as "gliptins," represent a cornerstone in the management of type 2 diabetes mellitus. Their synthesis is a subject of intense research, focusing on efficiency, stereoselectivity, and cost-effectiveness. A key building block that has emerged in the synthesis of several gliptins is 1-(2-chloro-acetyl)-pyrrolidin-2-one. This document provides a detailed exploration of its application, outlining the underlying chemical principles, offering validated experimental protocols, and presenting a workflow for its use in constructing the core structure of these vital therapeutic agents.

Introduction: The Significance of the Pyrrolidinone Moiety in DPP-IV Inhibition

The efficacy of DPP-IV inhibitors is intrinsically linked to their ability to mimic the dipeptidyl substrate of the enzyme. Many potent inhibitors feature a central pyrrolidine or piperidine ring system that interacts with the S1 and S2 pockets of the DPP-IV active site. The pyrrolidinone scaffold, in particular, serves as a rigid and stereochemically defined core upon which the crucial side chains are appended. This compound is a highly valuable synthon because the chloroacetyl group provides a reactive electrophilic site, enabling the key bond-forming reactions necessary to build the final inhibitor molecule.

Mechanistic Insight: The Role of this compound as a Key Intermediate

The primary function of this compound in DPP-IV inhibitor synthesis is to act as an electrophilic building block in a crucial alkylation step. This reaction typically involves the coupling of the chloroacetylated pyrrolidinone with a primary or secondary amine, which constitutes the other key fragment of the target gliptin.

The Core Reaction: Nucleophilic Substitution

The central transformation is a classical SN2 (nucleophilic substitution) reaction. The amine nitrogen atom, acting as the nucleophile, attacks the carbon atom bearing the chlorine atom (the electrophilic center) on the this compound molecule. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, which is a critical linkage in the final drug structure. The presence of a base is often required to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

Caption: SN2 reaction mechanism for coupling.

Experimental Protocols: Synthesis of a Vildagliptin Analogue

The following protocol details the synthesis of a key intermediate for Vildagliptin, a prominent DPP-IV inhibitor, utilizing a chloroacetylated pyrrolidine derivative. This serves as a representative example of the application of this class of reagents.

Materials and Reagents
  • 1-(Chloroacetyl)-2-pyrrolidinecarbonitrile

  • (S)-3-Amino-1-adamantanol

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Deionized Water

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (S)-3-amino-1-adamantanol (1 equivalent) and potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add acetonitrile (10 volumes) to the flask and stir the suspension at room temperature.

  • Reagent Addition: In a separate flask, dissolve 1-(chloroacetyl)-2-pyrrolidinecarbonitrile (1.1 equivalents) in acetonitrile (2 volumes). Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80-82°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water, followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired Vildagliptin precursor.

Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine (S)-3-amino-1-adamantanol and K₂CO₃ in Acetonitrile B Add 1-(chloroacetyl)-2-pyrrolidinecarbonitrile solution dropwise A->B C Heat to reflux (80-82°C) B->C D Monitor by TLC/HPLC C->D E Cool and filter solids D->E F Concentrate filtrate E->F G Ethyl acetate extraction (Wash with H₂O and brine) F->G H Dry over Na₂SO₄ G->H I Concentrate to yield crude product H->I J Column Chromatography or Recrystallization I->J K Pure Vildagliptin Precursor J->K

Caption: Step-by-step workflow for the synthesis.

Data and Characterization

The successful synthesis of the target compound should be confirmed by various analytical techniques. Below is a table summarizing typical expected data.

Analysis Expected Result
Appearance White to off-white solid
Purity (HPLC) > 98%
¹H NMR Peaks consistent with the proposed structure
¹³C NMR Peaks consistent with the proposed structure
Mass Spec (ESI-MS) [M+H]⁺ peak corresponding to the molecular weight

Conclusion and Future Perspectives

This compound and its derivatives are robust and versatile intermediates in the synthesis of DPP-IV inhibitors. The straightforward and high-yielding nucleophilic substitution reaction they undergo makes them ideal for large-scale manufacturing processes. Future research in this area may focus on developing even more efficient catalytic methods for the coupling reaction and exploring novel pyrrolidinone-based scaffolds to generate next-generation DPP-IV inhibitors with improved potency and pharmacokinetic profiles.

References

  • Synthesis of Dipeptidyl Peptidase-IV Inhibitors. Science of Synthesis. Thieme. [Link]

  • Vildagliptin. Wikipedia. [Link]

  • DPP-4 Inhibitors: A Review of Their Class and Role in Diabetes Management. US Pharmacist. [Link]

Application Notes and Protocols: The Strategic Utility of 1-(2-Chloro-acetyl)-pyrrolidin-2-one in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The relentless evolution of pesticide resistance and mounting environmental regulations necessitate a continuous search for novel agrochemical active ingredients.[1] Versatile chemical intermediates that serve as foundational scaffolds for diverse molecular architectures are invaluable in this pursuit. 1-(2-Chloro-acetyl)-pyrrolidin-2-one emerges as a synthon of significant potential, combining the stable, polar pyrrolidinone core with a highly reactive N-chloroacetyl group. This document provides a detailed exploration of its potential applications in the synthesis of next-generation herbicides, fungicides, and insecticides, complete with detailed experimental protocols and the scientific rationale underpinning its use.

Introduction: A Versatile Building Block for Agrochemical Discovery

The pyrrolidinone ring is a privileged scaffold found in numerous biologically active compounds. In the agrochemical sector, derivatives of this heterocyclic system have demonstrated potent biological activities. Recent studies have highlighted that compounds featuring a pyrrolidinone or pyrrolidine-2,4-dione core exhibit significant herbicidal properties, in some cases acting as inhibitors of critical plant enzymes like protoporphyrinogen oxidase (PPO).[2][3][4][5]

This compound (CAS No. 54298-31-6) is a bifunctional molecule primed for synthetic elaboration. Its strategic value lies in two key features:

  • The Pyrrolidinone Core: This lactam structure imparts polarity and can influence the solubility, stability, and systemic movement of the final agrochemical product within a plant. N-Alkyl pyrrolidones are already widely used as effective solvents in agrochemical formulations, highlighting the favorable properties of this moiety.[6][7][8]

  • The Electrophilic Chloroacetyl Group: This is the molecule's primary reactive handle. The α-carbon is highly susceptible to nucleophilic attack, providing a reliable and efficient point of conjugation for introducing a wide array of functional groups and pharmacophores.[9]

This combination allows chemists to use this compound as a central building block to rapidly generate libraries of novel compounds for biological screening.

Core Reactivity: The Nucleophilic Substitution Pathway

The primary utility of this compound in synthesis stems from the classic SN2 reaction at the carbon atom bearing the chlorine. A wide range of nucleophiles—including amines, thiols, and alcohols—can readily displace the chloride ion, forming a stable carbon-nucleophile bond. This reaction is the cornerstone of its application in building more complex molecules.

start Combine Reactants (Chloroacetyl-pyrrolidinone, Amine, K₂CO₃, KI) solvent Add Anhydrous Acetonitrile start->solvent reflux Heat to Reflux (4-6 hours) solvent->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Filter Salts monitor->workup Complete extract Solvent Extraction (EtOAc / Water) workup->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography or Recrystallization) dry->purify product Final Herbicide Candidate purify->product reactants This compound + Thiourea intermediate Isothiouronium Salt Intermediate (S-Alkylation) reactants->intermediate Step 1 (Ethanol, Reflux) cyclization Intramolecular Cyclization (Base-catalyzed) intermediate->cyclization Step 2 (NaOAc) product Pyrrolidinonyl-Substituted Iminothiazolidinone cyclization->product

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the N-Acylation of 2-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the N-acylation of 2-pyrrolidinone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. The pyrrolidinone scaffold is a cornerstone in numerous pharmaceuticals and advanced materials, making the efficient and selective formation of N-acyl derivatives a critical step in many synthetic endeavors.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, all grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and achieve high-yielding, clean conversions in your N-acylation reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions that often arise when planning and executing the N-acylation of 2-pyrrolidinone.

Q1: What is the fundamental mechanism of the N-acylation of 2-pyrrolidinone?

A1: The N-acylation of 2-pyrrolidinone is a nucleophilic acyl substitution reaction. The reaction is typically initiated by deprotonating the nitrogen atom of the 2-pyrrolidinone ring with a suitable base to form a highly nucleophilic lactam anion. This anion then attacks the electrophilic carbonyl carbon of the acylating agent (such as an acyl chloride or anhydride). The subsequent collapse of the tetrahedral intermediate and expulsion of the leaving group (e.g., chloride or carboxylate) yields the desired N-acyl-2-pyrrolidinone.[3]

Q2: Why is O-acylation a common side reaction, and how does it occur?

A2: 2-Pyrrolidinone exists in tautomeric equilibrium with its enol form, 2-hydroxy-1-pyrroline. Although the lactam form predominates, the enolate anion can be formed under basic conditions. This enolate is an ambident nucleophile, meaning it can react at two different sites: the nitrogen and the oxygen. Acylation at the oxygen atom leads to the formation of an O-acylated byproduct, a vinylogous ester. The selectivity between N- and O-acylation is often influenced by the reaction conditions, including the choice of base, solvent, and the nature of the electrophile.[4]

Q3: Can 2-pyrrolidinone polymerize during N-acylation, and what triggers this?

A3: Yes, polymerization is a significant risk, particularly under strongly basic conditions. The lactam anion, being a potent nucleophile, can attack the carbonyl carbon of another 2-pyrrolidinone molecule, initiating a ring-opening polymerization to form polyamide chains (Nylon-4).[5] This is more likely to occur at elevated temperatures or with prolonged reaction times in the presence of a strong base and in the absence of a sufficiently reactive acylating agent.

Q4: What are the most commonly employed acylating agents for this transformation?

A4: A variety of acylating agents can be used, with the choice often depending on the desired reactivity and the sensitivity of the substrate. Common choices include:

  • Acyl Chlorides: Highly reactive, often providing rapid conversions at low temperatures. However, they generate hydrochloric acid as a byproduct, which must be neutralized by a base.[6]

  • Acid Anhydrides: Generally less reactive than acyl chlorides, which can sometimes offer better selectivity. They produce a carboxylic acid byproduct.[7]

  • Activated Esters: These reagents, such as N-hydroxysuccinimide (NHS) esters, offer a milder alternative and are often used in peptide synthesis to minimize racemization.

  • Carboxylic Acids with Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate carboxylic acids in situ for the acylation of 2-pyrrolidinone.

Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues you may encounter during your N-acylation experiments.

Observed Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low or No Conversion to Product 1. Insufficiently Strong Base: The pKa of the N-H bond in 2-pyrrolidinone is approximately 17. A base that is too weak will not generate a sufficient concentration of the reactive lactam anion. 2. Poor Quality Acylating Agent: Acyl chlorides and anhydrides can hydrolyze over time if exposed to moisture, rendering them inactive. 3. Low Reaction Temperature: The activation energy for the reaction may not be overcome at the chosen temperature, especially with less reactive acylating agents.1. Select a Stronger Base: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation. For less sensitive substrates, strong non-nucleophilic bases like lithium diisopropylamide (LDA) can also be effective. 2. Use Fresh or Purified Reagents: Ensure your acylating agent is fresh or has been properly stored under anhydrous conditions. Consider purifying the reagent before use if its quality is questionable. 3. Optimize Reaction Temperature: While starting at a low temperature (e.g., 0 °C) is often advisable to control exotherms and side reactions, a gradual increase in temperature may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.
Significant O-Acylation Byproduct Formation 1. Kinetic vs. Thermodynamic Control: O-acylation is often the kinetically favored pathway, especially with highly reactive acylating agents at low temperatures. N-acylation is typically the thermodynamically more stable product. 2. Solvent Effects: Polar aprotic solvents like DMF or DMSO can favor N-acylation by solvating the cation of the base, leading to a more "naked" and reactive lactam anion. Less polar solvents may favor O-acylation.1. Allow for Thermodynamic Equilibration: Running the reaction at a slightly elevated temperature for a longer duration can sometimes allow the kinetically formed O-acylated product to rearrange to the more stable N-acylated product. 2. Solvent Selection: Employ polar aprotic solvents such as DMF, DMSO, or THF to promote N-acylation. 3. Choice of Acylating Agent: Less reactive acylating agents, such as acid anhydrides, may provide better N/O selectivity compared to highly reactive acyl chlorides.
Polymerization of Starting Material 1. Excessively Strong Base or High Temperature: Strong bases can initiate the ring-opening polymerization of 2-pyrrolidinone, a process that is accelerated by heat. 2. Slow Addition of Acylating Agent: If the acylating agent is added too slowly, the concentration of the reactive lactam anion can build up, increasing the likelihood of it attacking another molecule of 2-pyrrolidinone.1. Moderate Reaction Conditions: Use the mildest base and lowest temperature that still afford a reasonable reaction rate. 2. Control Reagent Addition: Add the 2-pyrrolidinone solution dropwise to a mixture of the base and the acylating agent. This ensures that the lactam anion reacts with the acylating agent as soon as it is formed, keeping its concentration low.
Presence of Unreacted Starting Materials and Byproducts After Work-up 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Hydrolysis of Acylating Agent: If moisture is present, the acylating agent can hydrolyze to the corresponding carboxylic acid. 3. Inefficient Work-up: The work-up procedure may not be effectively removing unreacted starting materials, the base, or byproducts.1. Monitor Reaction to Completion: Use TLC or another appropriate analytical technique to ensure the reaction has gone to completion before quenching. 2. Aqueous Work-up: Perform an aqueous work-up to remove water-soluble components. A wash with a mild base like saturated sodium bicarbonate solution will remove the carboxylic acid byproduct and any remaining acidic species. A subsequent wash with a dilute acid (e.g., 1M HCl) can remove any remaining amine base.[8] 3. Purification: If impurities persist, purification by column chromatography on silica gel is typically effective.
Racemization of a Chiral Center in the Acylating Agent 1. Formation of a Ketene Intermediate: If the acylating agent has an α-proton, a strong base can promote the formation of a ketene intermediate, which can lead to racemization.[9] 2. Prolonged Exposure to Basic or Acidic Conditions: Both strong bases and acids can potentially epimerize chiral centers.1. Use a Non-Nucleophilic Hindered Base: Employ a sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to minimize the deprotonation of the α-carbon. 2. Milder Acylating Conditions: Consider using milder methods for acylation, such as activating the carboxylic acid with a coupling agent like EDC in the presence of an additive like hydroxybenzotriazole (HOBt), which is known to suppress racemization.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrate and scale.

Protocol 1: N-Acylation using an Acyl Chloride

This protocol is suitable for most standard N-acylation reactions where the acyl chloride is readily available and stable.

Materials:

  • 2-Pyrrolidinone

  • Acyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et3N) or pyridine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 1M Hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyrrolidinone (1.0 eq.) and dissolve it in anhydrous DCM.

  • Add triethylamine (1.1-1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the acyl chloride (1.05 eq.) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled 2-pyrrolidinone solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.[10]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Purification via Acid-Base Extraction

This technique is particularly useful for removing unreacted 2-pyrrolidinone and any acidic or basic impurities.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with 1M HCl to remove any basic impurities, including unreacted triethylamine.

  • Next, wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, such as the carboxylic acid formed from the hydrolysis of the acylating agent.

  • Finally, wash with brine to remove any remaining water-soluble impurities and to aid in the separation of the aqueous and organic layers.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate to obtain the purified product.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the mechanistic pathways and a troubleshooting workflow.

cluster_0 N-Acylation vs. O-Acylation Pyrrolidinone 2-Pyrrolidinone Lactam_Anion Lactam Anion (N-Nucleophile) Pyrrolidinone->Lactam_Anion + Base Enolate_Anion Enolate Anion (O-Nucleophile) Pyrrolidinone->Enolate_Anion + Base N_Acyl N-Acyl Product (Thermodynamically Favored) Lactam_Anion->N_Acyl + R-CO-X O_Acyl O-Acyl Product (Kinetically Favored) Enolate_Anion->O_Acyl + R-CO-X Acylating_Agent R-CO-X

Caption: Competing pathways for N- and O-acylation of 2-pyrrolidinone.

Start Start N-Acylation Experiment TLC Monitor by TLC Start->TLC Problem Problem Observed? TLC->Problem Low_Conversion Low/No Conversion Problem->Low_Conversion Yes Side_Products Side Products (O-Acylation/Polymerization) Problem->Side_Products Yes Impure_Product Impure Product After Work-up Problem->Impure_Product Yes Success Successful Reaction Problem->Success No Check_Reagents Check Reagent Quality & Stoichiometry Low_Conversion->Check_Reagents Modify_Protocol Modify Solvent/ Acylating Agent Side_Products->Modify_Protocol Optimize_Workup Optimize Work-up/ Purification Impure_Product->Optimize_Workup Adjust_Conditions Adjust Base/Temp Check_Reagents->Adjust_Conditions Adjust_Conditions->TLC Modify_Protocol->TLC Optimize_Workup->TLC

Caption: Troubleshooting workflow for N-acylation of 2-pyrrolidinone.

References

  • Prashad, M., Kim, H.-Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(51), 9369–9372.
  • Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Acid Anhydride Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to acid anhydrides. Retrieved from [Link]

  • Difference Between. (2020). Difference Between O Acylation and N Acylation. Retrieved from [Link]

  • Gerokonstantis, D. T., et al. (2020). Synthesis of 2-pyrrolidinone and pyrrolidine derivatives and evaluation of their enzyme inhibition activities. Frontiers in Chemistry, 8, 583.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Save My Exams. (2025). Acylation Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. As a crucial intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin, robust and reproducible production of this molecule is paramount.[1][2][3] This document moves beyond a simple protocol, offering a troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the significance of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile?

A1: This compound is a widely used key intermediate for the synthesis of several DPP-IV inhibitors, most notably Vildagliptin, a medication used for the treatment of type II diabetes.[4][5] The 2(S)-cyanopyrrolidine moiety is critical for the molecule's inhibitory action on the DPP-IV enzyme.[4] Its efficient synthesis is a matter of significant commercial and pharmaceutical interest.[6]

Q2: What are the common synthetic routes for this intermediate at scale?

A2: While several routes exist, a prevalent and practical approach starts from the readily available and inexpensive amino acid, L-proline.[2][4] This multi-step process typically involves:

  • N-acylation: Reaction of L-proline with chloroacetyl chloride to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

  • Amidation: Conversion of the carboxylic acid to (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

  • Dehydration: Transformation of the primary amide into the target carbonitrile.

An alternative "one-pot" approach starting from L-prolinamide, where chloroacetylation is immediately followed by dehydration, has also been developed to improve efficiency and reduce the need for isolating intermediates.[7][8]

Q3: Why is the L-proline route often preferred for scale-up?

A3: The L-proline route is well-documented and avoids the need to handle L-prolinamide, which can have different solubility and stability profiles. It allows for the isolation and purification of intermediates, which can be critical for ensuring the final product's quality and for troubleshooting at scale. This stepwise approach offers more control points to monitor reaction progress and purity.[2][4]

Q4: What are the most critical safety considerations during this synthesis?

A4: Several reagents used in this synthesis are hazardous and require careful handling, especially at a larger scale:

  • Chloroacetyl Chloride: Highly corrosive, lachrymatory, and reacts violently with water. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

  • Dehydrating Agents: Reagents like trifluoroacetic anhydride (TFAA) and phosphorus oxychloride (POCl₃) are highly corrosive and toxic.[4][9] They react exothermically with protic solvents and moisture. Quenching procedures must be performed slowly and at low temperatures.

  • Dicyclohexylcarbodiimide (DCC): A potent skin sensitizer and allergen.[10] Inhalation and skin contact must be avoided.

Recommended Scale-Up Protocol

This protocol is based on a common, three-step synthesis route starting from L-proline.[2][4][11]

Workflow Diagram

G A L-Proline B (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxylic acid A->B Step 1: Chloroacetylation (Chloroacetyl Chloride, THF) C (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxamide B->C Step 2: Amidation (DCC, NH4HCO3, DCM) D (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile (Final Product) C->D Step 3: Dehydration (TFAA, THF)

Caption: 3-Step Synthesis from L-Proline.

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
  • Suspend L-proline (1.0 eq) in tetrahydrofuran (THF, 10 vol).

  • At room temperature, add chloroacetyl chloride (1.5 eq) to the suspension.[2]

  • Heat the mixture to reflux (approx. 66°C) and maintain for 2-3 hours, monitoring by TLC or HPLC for the disappearance of L-proline.

  • Cool the reaction mixture to room temperature and cautiously add water (1 vol) to quench excess chloroacetyl chloride. Stir for 20-30 minutes.

  • Add saturated brine (1 vol) and ethyl acetate (10 vol). Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate (2 x 2.5 vol).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a viscous oil or solid.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
  • Dissolve the carboxylic acid from Step 1 (1.0 eq) in dichloromethane (DCM, 20 vol).

  • Cool the solution to 10-15°C.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.0 eq) in DCM.[4]

  • Allow the mixture to warm to room temperature and stir for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form.

  • Add ammonium bicarbonate (10 eq) portion-wise and continue stirring for an additional 1-2 hours.[4]

  • Filter the reaction mixture to remove the DCU precipitate and excess ammonium bicarbonate. Wash the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude amide. This can be purified further by crystallization or column chromatography if necessary.

Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
  • Suspend the amide from Step 2 (1.0 eq) in THF (10 vol).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add trifluoroacetic anhydride (TFAA, 1.5 eq) while maintaining the internal temperature below 10°C.[4]

  • Stir the reaction at room temperature for 2 hours, monitoring by TLC or HPLC.

  • Cool the mixture back to 5-10°C and add solid sodium bicarbonate (or ammonium bicarbonate) portion-wise to neutralize the acid. Caution: Vigorous gas evolution will occur.[4]

  • Stir for 45-60 minutes at room temperature.

  • Filter the solids and concentrate the filtrate under vacuum. The resulting residue can be purified by column chromatography or crystallization to yield the final product.

Reagent Table (Example based on 100g L-Proline)
StepReagentMW ( g/mol )MolesEquivalentsAmount
1L-Proline115.130.8681.0100 g
1Chloroacetyl Chloride112.941.3021.5147.1 g (104 mL)
1Tetrahydrofuran (THF)---1.0 L
2Carboxylic Acid Intermediate191.60~0.8681.0~166.3 g
2Dicyclohexylcarbodiimide (DCC)206.330.8681.0179.1 g
2Ammonium Bicarbonate79.068.6810.0686.2 g
2Dichloromethane (DCM)---~3.3 L
3Amide Intermediate190.62~0.8681.0~165.5 g
3Trifluoroacetic Anhydride (TFAA)210.031.3021.5273.5 g (184 mL)
3Tetrahydrofuran (THF)---~1.6 L

Troubleshooting Guide

Caption: Troubleshooting Decision Pathways.

Q: My yield for the first step, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, is very low. What went wrong?

A: Low yields in this N-acylation step are typically due to two factors:

  • Incomplete Reaction: L-proline has limited solubility in many organic solvents. Ensure the reaction mixture is refluxed for a sufficient time (at least 2 hours) and that agitation is adequate to maintain a good suspension.[2][4]

  • Product Loss During Workup: The carboxylic acid product has some water solubility. During the aqueous workup, ensure you perform at least three extractions with a suitable organic solvent like ethyl acetate to maximize recovery from the aqueous phase.[2]

Q: I am having trouble filtering the dicyclohexylurea (DCU) byproduct in Step 2. It seems to be clogging the filter paper.

A: DCU is notoriously difficult to filter. This can be exacerbated if the reaction was not stirred sufficiently, leading to large clumps.

  • Solution 1 (Solvent): Add a non-polar co-solvent like hexane to the DCM slurry before filtration. This can sometimes help precipitate the DCU in a more granular, filterable form.

  • Solution 2 (Filtration Aid): Use a pad of Celite® or diatomaceous earth on your filter funnel. This creates a porous bed that prevents the fine DCU particles from clogging the filter paper.

  • Solution 3 (Temperature): Cooling the mixture in an ice bath for 30 minutes before filtration can sometimes improve the DCU crystal structure, making it easier to filter.

Q: The final dehydration step (Step 3) is not working, and I am recovering mostly the starting amide. What is the likely cause?

A: This is almost always due to an issue with the dehydrating agent.

  • Cause: Trifluoroacetic anhydride (TFAA) is highly sensitive to moisture. If the bottle has been opened multiple times or stored improperly, it may have been hydrolyzed and lost its reactivity.

  • Solution: Use a fresh, sealed bottle of TFAA for the reaction. When handling, do so under an inert atmosphere (e.g., nitrogen or argon) and use dry syringes or cannulas for transfer. Ensure your amide intermediate and THF solvent are thoroughly dried before use.[4]

Q: My final product is a dark oil that is difficult to purify. How can I improve its quality?

A: Dark coloration often indicates side reactions or decomposition, particularly during the dehydration step, which can be aggressive.

  • Temperature Control: The addition of TFAA is exothermic. It is critical to maintain a low temperature (0-5°C) during the addition to minimize side reactions.[4]

  • Alternative Reagents: For scale-up, cheaper and sometimes milder dehydrating systems like phosphorus oxychloride (POCl₃) in DMF or pyridine can be considered.[9] These may produce a cleaner crude product.

  • Purification: If the crude product is an oil, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is an effective method for purification. Finding a suitable solvent system for crystallization (e.g., ethyl acetate/heptane or isopropanol) can also yield a high-purity solid product.

References

  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link][1][2][4][5][10][12][13]

  • An efficient synthesis of Vildagliptin intermediates. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link][6]

  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. National Center for Biotechnology Information. [Link][2][4]

  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. PubMed. [Link][5]

  • CN104945299A - Efficient synthesis method of vildagliptin. (2015). Google Patents. [7]

  • WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same. (2022). Google Patents. [14]

  • CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. (2020). Google Patents. [8]

  • CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile. (2015). Google Patents. [9]

Sources

Technical Support Center: Monitoring the N-Acylation of 2-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 1-(2-Chloro-acetyl)-pyrrolidin-2-one via Thin-Layer Chromatography (TLC). The content is structured to provide not only procedural steps but also the underlying scientific rationale to empower users to troubleshoot and optimize their reaction monitoring effectively.

Core Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring the reaction progress as 2-pyrrolidinone is acylated with chloroacetyl chloride.

Objective: To separate the starting material (2-pyrrolidinone), the product (this compound), and any byproducts to determine reaction completion.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary spotters

  • Mobile Phase (Eluent): e.g., Ethyl Acetate/Hexane mixture

  • Visualization agents: UV lamp, iodine chamber, potassium permanganate (KMnO₄) stain.

Step-by-Step Methodology:

  • Chamber Saturation: Line the inside of the TLC chamber with filter paper. Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm. Close the lid and let the atmosphere in the chamber saturate with solvent vapor for at least 10-15 minutes.

    • Expert Insight: Chamber saturation is crucial for reproducible Rf values. An unsaturated atmosphere allows the solvent to evaporate from the plate surface as it ascends, which can alter the mobile phase composition and lead to uneven solvent flow and inaccurate results.[1]

  • Plate Preparation: Using a pencil (never a pen, as ink components can chromatograph[2]), gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three distinct lanes on the origin:

    • SM: Starting Material (a dilute solution of 2-pyrrolidinone)

    • Co: Co-spot (apply both the SM and Rxn mixture at the exact same spot)

    • Rxn: Reaction Mixture (a sample taken directly from the reaction vessel)

  • Spotting the Plate: Using a capillary spotter, apply a small spot of each solution to its designated lane on the origin. The spots should be small and concentrated, ideally 1-2 mm in diameter.[3] Allow the solvent to evaporate completely between applications if multiple spots are needed for concentration.[2]

    • Expert Insight: Overloading the sample is a common error that leads to streaking and poor separation.[2][4] The co-spot (Co) lane is a critical internal control to definitively identify the starting material spot in the reaction lane, especially if the product's Rf is very close to the starting material's.[5]

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the level of the mobile phase.[2] Close the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization & Analysis:

    • UV Light: View the plate under a short-wave (254 nm) UV lamp.[6] Circle any visible dark spots with a pencil. This method is non-destructive.[7]

    • Iodine Chamber: Place the dried plate into a chamber containing a few crystals of iodine.[6] Most organic compounds will appear as yellow-brown spots. This method is semi-destructive as the spots will fade over time.[7]

    • Permanganate Stain: Dip the plate into a potassium permanganate solution. New spots may appear for compounds that are susceptible to oxidation. This is a destructive method.[6]

    • Analysis: Compare the "Rxn" lane to the "SM" lane. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[3]

Visual Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization & Analysis prep_chamber 1. Saturate TLC Chamber prep_plate 2. Prepare & Mark Plate spot_plate 3. Spot SM, Co, Rxn Lanes develop 4. Develop Plate in Chamber spot_plate->develop dry 5. Mark Solvent Front & Dry visualize_uv 6a. View Under UV Light dry->visualize_uv visualize_iodine 6b. Expose to Iodine visualize_stain 6c. Apply Chemical Stain analyze 7. Analyze Spots & Calculate Rf

Sources

challenges in the synthesis of Vildagliptin from 1-(2-Chloro-acetyl)-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Vildagliptin, focusing on the synthetic route from 1-(2-Chloroacetyl)-pyrrolidin-2-one. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this specific synthetic pathway. Drawing from established literature and practical experience, this resource aims to enhance the efficiency, yield, and purity of your Vildagliptin synthesis campaigns.

Overview of the Core Reaction

The synthesis of Vildagliptin via this route primarily involves the nucleophilic substitution reaction between 1-(2-Chloroacetyl)-pyrrolidin-2-one and (S)-3-amino-1-adamantanol. This condensation step is the cornerstone of the synthesis, and its success is heavily dependent on the careful control of reaction parameters to favor the desired product and minimize impurity formation.

Diagram 1: Core Synthetic Pathway

Vildagliptin_Synthesis cluster_reactants Reactants cluster_product Product A 1-(2-Chloroacetyl)-pyrrolidin-2-one C Vildagliptin A->C Condensation (Nucleophilic Substitution) B (S)-3-amino-1-adamantanol B->C

Caption: Core reaction for Vildagliptin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in the condensation step?

A1: Temperature control is paramount. While heating is necessary to drive the reaction to completion, excessive temperatures can lead to the formation of degradation products and impurities. A typical challenge is balancing reaction rate with selectivity. It's often recommended to start the reaction at a lower temperature and gradually increase it while monitoring the progress by an appropriate analytical method like TLC or HPLC.

Q2: What is the role of the base in this reaction, and which one is most effective?

A2: The base serves as a scavenger for the hydrochloric acid (HCl) generated during the nucleophilic substitution reaction. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used.[1][2][3] Potassium carbonate is a cost-effective and widely used option.[4][5] The choice of base can influence reaction kinetics and the impurity profile. The base should be strong enough to neutralize the acid but not so strong as to promote side reactions like hydrolysis of the starting material or product.

Q3: Which solvent system is optimal for this synthesis?

A3: A variety of solvents can be used, including acetonitrile, tetrahydrofuran (THF), and 2-butanone.[2][4][5] The choice of solvent often depends on the base used and the desired reaction temperature. For instance, 2-butanone is effective when refluxing with potassium carbonate.[4] Acetonitrile is another common choice, particularly in protocols utilizing phase-transfer catalysts.[2][6] The solvent should be inert to the reaction conditions and capable of dissolving the starting materials to a reasonable extent.

Q4: Is a catalyst necessary for this reaction?

A4: While not strictly necessary, the addition of a catalyst can significantly improve the reaction rate. Potassium iodide (KI) is often used as a catalyst in conjunction with potassium carbonate.[4][5] The iodide ion can participate in a Finkelstein-type reaction with the chloroacetyl group, transiently forming a more reactive iodoacetyl intermediate, which accelerates the nucleophilic substitution by the aminoadamantanol. Phase-transfer catalysts, such as tetrabutylammonium hydrogen sulfate, have also been employed to enhance the reaction rate, especially in biphasic systems.[2][6]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing probable causes and actionable solutions.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Loss Start Problem: Low Vildagliptin Yield Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reaction / Impurity Formation Start->Cause2 Cause3 Product Loss During Workup/Purification Start->Cause3 Sol1a Verify stoichiometry of reactants Cause1->Sol1a Sol1b Increase reaction time and/or temperature Cause1->Sol1b Sol1c Add catalyst (e.g., KI) Cause1->Sol1c Sol2a Optimize temperature profile Cause2->Sol2a Sol2b Adjust rate of addition of electrophile Cause2->Sol2b Sol2c Change base or solvent system Cause2->Sol2c Sol3a Optimize extraction pH and solvent Cause3->Sol3a Sol3b Refine crystallization/recrystallization conditions Cause3->Sol3b Sol3c Check for product solubility in wash solvents Cause3->Sol3c

Caption: Decision tree for troubleshooting low Vildagliptin yield.

Problem 1: Low or Stagnant Reaction Conversion
  • Probable Cause: Insufficient reaction time, inadequate temperature, or poor stoichiometry. The reagents may also be of poor quality.

  • Suggested Solution:

    • Verify Reagent Quality: Ensure that 1-(2-Chloroacetyl)-pyrrolidin-2-one and (S)-3-amino-1-adamantanol are pure and dry. Moisture can interfere with the reaction.

    • Check Stoichiometry: Accurately weigh all reagents. A slight excess of the amine component may be beneficial in some cases.

    • Optimize Conditions: If the reaction is sluggish, consider incrementally increasing the temperature. Monitor the reaction progress every 1-2 hours using TLC or HPLC. If temperature increases lead to impurity formation, consider extending the reaction time at a moderate temperature.

    • Incorporate a Catalyst: The addition of a catalytic amount of potassium iodide (e.g., 0.1 equivalents) can significantly accelerate the reaction rate.[4][5]

Problem 2: Significant Formation of Impurities
  • Probable Cause: The most common issue is the formation of by-products due to side reactions, which are often promoted by excessive heat or an inappropriate choice of base. One known process-related impurity is (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione.[7] Other potential side reactions include dimerization or degradation.

  • Suggested Solution:

    • Temperature Profiling: Implement a controlled heating profile. Start the reaction at a lower temperature (e.g., room temperature) and slowly ramp up to the target temperature (e.g., reflux). This can minimize the initial burst of side reactions.

    • Base and Solvent Screening: The choice of base and solvent has a significant effect on the reaction.[4] If you are observing a high level of impurities, consider switching to a milder base or a different solvent system. For example, if using a strong base leads to degradation, a weaker base like sodium bicarbonate might be a better choice, although it may require longer reaction times.

    • Purification Strategy: Develop a robust purification method. Recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and methanol, is often effective for removing major impurities.[4] For challenging separations, column chromatography may be necessary.

Problem 3: Difficulty in Product Isolation and Purification
  • Probable Cause: The product may be partially soluble in the aqueous phase during workup, or it may be difficult to crystallize from the crude reaction mixture.

  • Suggested Solution:

    • Workup Optimization: After the reaction is complete, filter off the inorganic salts.[4] The filtrate can then be concentrated. During aqueous extraction, ensure the pH is adjusted correctly to keep Vildagliptin in its free base form, maximizing its solubility in organic solvents.

    • Crystallization/Recrystallization: Finding the right solvent system is key. Vildagliptin has been successfully crystallized from solvents like 2-butanone and mixtures of ethyl acetate and isopropyl alcohol.[2][8] Experiment with different solvent ratios and cooling rates to obtain a high-purity crystalline product. Seeding with a small crystal of pure Vildagliptin can aid in inducing crystallization.

Experimental Protocols
Protocol 1: Synthesis of Vildagliptin

This protocol is a representative example based on common literature procedures. Optimization may be required based on your specific laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-3-amino-1-adamantanol (1.0 eq), 1-(2-Chloroacetyl)-pyrrolidin-2-one (1.05 eq), potassium carbonate (2.0 eq), and potassium iodide (0.1 eq).

  • Solvent Addition: Add a suitable solvent, such as 2-butanone or acetonitrile, to the flask.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.[4]

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate/methanol) to yield pure Vildagliptin.[4]

ParameterRecommended ConditionReference
Solvent 2-Butanone or Acetonitrile[2][4]
Base Potassium Carbonate (K₂CO₃)[4][5]
Catalyst Potassium Iodide (KI)[4][5]
Temperature Reflux[4]
Reaction Time 4-8 hours[4]
Protocol 2: HPLC Method for Reaction Monitoring
  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of water and methanol is often effective. For example, a 30:70 mixture of water and methanol can be used.[4]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm[4]

  • Procedure: Dilute a small aliquot of the reaction mixture with the mobile phase and inject it into the HPLC system. Monitor the disappearance of the starting materials and the appearance of the Vildagliptin peak.

References
  • BenchChem. (2025). The Role of (S)
  • Tao, Z., et al. (2014). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry, 26(12), 3489-3492.
  • Li, J., et al. (2018). An efficient synthesis of Vildagliptin intermediates. Indian Journal of Chemistry, 57B, 1128-1132.
  • Saini, P., et al. (2023). A Critical Account of Synthetic Approaches toward Vildagliptin, an Antidiabetic Drug. Organic Process Research & Development. [Link]

  • Zhang, L., et al. (2021). A facile method to synthesize vildagliptin. Journal of Chemical Research, 45(3-4), 305-310. [Link]

  • ChemSrc. (n.d.). 3-Amino-1-Adamantanol. [Link]

  • ResearchGate. (2014). Synthesis of Main Impurity of Vildagliptin. [Link]

  • Rao, D. S., et al. (2016). Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin. Journal of Pharmaceutical and Biomedical Analysis, 119, 119-126. [Link]

  • Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

  • Google Patents. (2022). WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same.
  • Ding, J., et al. (2015). Synthesis of the Degradation Impurities of Vildagliptin. Chinese Journal of Pharmaceuticals, 46(11), 1169-1172.
  • ResearchGate. (2020). A Facile and Economical Method to Synthesize Vildagliptin. [Link]

  • Google Patents. (2011).
  • Google Patents. (2015). CN104945299A - Efficient synthesis method of vildagliptin.
  • Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]

  • Google Patents. (2011).
  • Asian Journal of Chemistry. (2014). Synthesis of Main Impurity of Vildagliptin. [Link]

  • Google Patents. (2019). CN108329322B - Preparation method of vildagliptin cyclic amidine impurity.
  • Google Patents. (2013).
  • Xu, X., et al. (2013). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Asian Journal of Chemistry, 25(18), 10257-10260.
  • Google Patents. (2015). CN104326961A - Synthetic process of vildagliptin.
  • Scribd. (n.d.). DMF File of Vildagliptin.
  • ResearchGate. (2020). Synthesis of Vildagliptin Utilizing Continuous Flow and Batch Technologies. [Link]

  • ResearchGate. (2021). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. [Link]

  • Google Patents. (2010).
  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. [Link]

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Technical Support Center: Analytical Methods for Purity Assessment of 1-(2-Chloro-acetyl)-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 1-(2-Chloro-acetyl)-pyrrolidin-2-one (CAS 207557-35-5). This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods to determine the purity of this critical synthetic intermediate. As a key building block in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin, its purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3][4]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols for the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC is the most prevalent and versatile method for assessing the purity of this compound, suitable for separating the non-volatile and thermally sensitive parent compound from its potential impurities.[5] Numerous synthetic procedures report using HPLC to confirm purities exceeding 99%.[6][7][8]

Troubleshooting & FAQs: HPLC Analysis

Q1: My chromatogram shows significant peak tailing for the main compound. What is the likely cause and solution?

A: Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase or problems with the chromatographic conditions.

  • Causality:

    • Column Degradation: The stationary phase, particularly in reverse-phase C18 columns, can degrade over time, exposing active silanol groups that interact with polar analytes.

    • Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of the analyte or impurities, leading to poor peak shape.

    • Sample Overload: Injecting too much sample can saturate the column, causing peak distortion.[9]

    • Contamination: Buildup of contaminants on the column frit or head can disrupt the flow path.

  • Troubleshooting Steps:

    • Reduce Sample Load: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

    • Optimize Mobile Phase: For this compound, a slightly acidic mobile phase is often effective. A common mobile phase involves a buffer of water adjusted to pH 3.0 with Trifluoroacetic Acid (TFA) and acetonitrile.[3] The acidic conditions suppress the ionization of free silanols, minimizing secondary interactions.

    • Column Wash/Regeneration: Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove contaminants. If tailing persists, the column may be permanently damaged and require replacement.[9]

Q2: I have poor resolution between the main peak and a closely eluting impurity. How can I improve the separation?

A: Achieving adequate resolution is critical for accurate quantification.

  • Causality: The selectivity of your current method is insufficient to separate the two compounds. This could be due to similarities in their polarity and interaction with the stationary phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Composition: Decrease the percentage of the organic modifier (e.g., acetonitrile) in your mobile phase. This will increase retention times and often improve the separation between peaks.

    • Implement Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can significantly enhance resolution for complex mixtures.[9] Start with a lower concentration of the organic solvent and gradually increase it over the run.

    • Check Column Health: A loss of theoretical plates due to column aging can lead to broader peaks and decreased resolution. Test your column's performance with a standard mixture.

    • Consider a Different Stationary Phase: If mobile phase optimization fails, the selectivity of the column chemistry may be the issue. Consider a column with a different stationary phase (e.g., phenyl-hexyl or embedded polar group) to introduce different separation mechanisms.

Q3: My retention times are drifting between injections. What should I investigate?

A: Unstable retention times compromise the reliability and validity of your method.

  • Causality: Drifting retention times typically point to a lack of equilibrium in the system or physical issues with the hardware.[10]

  • Troubleshooting Steps:

    • Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. For reverse-phase chromatography, flushing with 10-20 column volumes is standard.

    • Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leakage, which can cause pressure fluctuations and affect flow rate consistency.

    • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent composition due to poor mixing or solvent evaporation can cause drift.

    • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can significantly impact retention times.

Experimental Protocol: Reverse-Phase HPLC Method

This protocol is adapted from a validated method for purity determination of this compound.[3]

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Hypersil BDS C18 column (250 x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Trifluoroacetic Acid (TFA).

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) mixture of Buffer:Acetonitrile. (Buffer: Water adjusted to pH 3.0 with TFA).

    • Mobile Phase B: 10:90 (v/v) mixture of Buffer:Acetonitrile.

  • Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 220 nm
Injection Vol. 10 µL
Run Time 55 minutes
Gradient A time-programmed gradient may be required to resolve all impurities. Start with a high percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B.
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visual Workflow: HPLC Purity Assessment```dot

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Prep (1 mg/mL in Mobile Phase) Inject Inject Sample (10 µL) SamplePrep->Inject MobilePhase Mobile Phase Prep (pH 3.0 Buffer/ACN) Equilibrate System Equilibration (10-20 column volumes) MobilePhase->Equilibrate Equilibrate->Inject Separate Chromatographic Separation (C18 Column, Gradient) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Decision tree for identifying unknown peaks in MS.

References

  • CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
  • Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile.
  • CN107501154B - Synthesis method of (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile.
  • Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • CN104945299A - Efficient synthesis method of vildagliptin.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. ResearchGate. [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals. [Link]

  • (S)-1-(2-Chloro-acetyl)-pyrrolidine-2-carboxylic acid. PubChem, National Library of Medicine. [Link]

  • (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. PubChem, National Library of Medicine. [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Mendeley. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-(2-Chloroacetyl)-pyrrolidin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloroacetyl)-pyrrolidin-2-one and its derivatives are pivotal intermediates in the synthesis of a variety of pharmacologically active compounds. The N-chloroacetyl group serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution, making these scaffolds highly valuable in drug discovery and development. This guide provides a comprehensive comparison of the primary synthetic routes to the N-chloroacetylated pyrrolidinone core, with a particular focus on the industrially significant (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key precursor to dipeptidyl peptidase-IV (DPP-IV) inhibitors like Vildagliptin. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of the predominant synthetic strategies, offering researchers and process chemists the insights needed to select the most suitable route for their specific applications.

Part 1: Synthesis of the Key Intermediate: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is well-documented due to its commercial importance. The two main strategies commence from either L-proline or L-prolinamide.

Route 1: Synthesis from L-Proline

This route involves a multi-step process beginning with the N-acylation of L-proline, followed by the conversion of the carboxylic acid moiety into a nitrile group.

Reaction Workflow:

Route_1_L-Proline L_Proline L-Proline Intermediate_Acid (S)-1-(2-Chloroacetyl) pyrrolidine-2-carboxylic acid L_Proline->Intermediate_Acid N-Acylation (THF, reflux) Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate_Acid Intermediate_Amide (S)-1-(2-Chloroacetyl) pyrrolidine-2-carboxamide Intermediate_Acid->Intermediate_Amide Amidation (DCM) Amidation_Reagents DCC / NH₄HCO₃ Amidation_Reagents->Intermediate_Amide Final_Product (S)-1-(2-Chloroacetyl) pyrrolidine-2-carbonitrile Intermediate_Amide->Final_Product Dehydration (THF) Dehydrating_Agent Trifluoroacetic Anhydride Dehydrating_Agent->Final_Product

Caption: Synthetic pathway from L-Proline to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Mechanistic Insights and Experimental Choices:

The initial N-acylation of L-proline with chloroacetyl chloride is a straightforward nucleophilic acyl substitution.[1][2] The use of a refluxing solvent like tetrahydrofuran (THF) accelerates the reaction, significantly reducing the reaction time compared to earlier methods that were performed at lower temperatures.[1]

The subsequent conversion of the carboxylic acid to the nitrile is a two-step process. First, the carboxylic acid is activated and converted to a primary amide. While various methods exist for amide formation, the use of dicyclohexylcarbodiimide (DCC) followed by the addition of ammonium bicarbonate is a common laboratory-scale approach.[1] However, the formation of dicyclohexylurea (DCU) as a byproduct can complicate purification on a larger scale.

The final step is the dehydration of the primary amide to the nitrile. Trifluoroacetic anhydride is an effective dehydrating agent for this transformation.[1]

Experimental Protocol (from L-Proline):

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [1][3]

  • Suspend L-proline (1 eq.) in THF.

  • Add chloroacetyl chloride (1.5 eq.) at room temperature.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.

Step 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide [1]

  • Dissolve the carboxylic acid from Step 1 (1 eq.) in dichloromethane (DCM).

  • Slowly add a solution of DCC (1 eq.) in DCM at 10-15 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add ammonium bicarbonate (10 eq.) and continue stirring for 1 hour.

  • Filter off the precipitated DCU and wash the residue with DCM.

  • Concentrate the filtrate to yield the crude amide.

Step 3: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile [1]

  • Suspend the amide from Step 2 (1 eq.) in THF at 0-5 °C.

  • Add trifluoroacetic anhydride (1.5 eq.) and stir the mixture at room temperature for 2 hours.

  • Carefully add ammonium bicarbonate (7.5 eq.) portion-wise at 5-10 °C.

  • Stir for 45 minutes at room temperature and then concentrate under vacuum.

  • The product can be isolated by extraction and further purified by crystallization.

Route 2: Synthesis from L-Prolinamide

This approach offers a more direct pathway by starting with L-prolinamide, thereby circumventing the need to form the amide bond in a separate step.

Reaction Workflow:

Route_2_L-Prolinamide cluster_one_pot One-Pot Reaction L_Prolinamide L-Prolinamide Intermediate_Amide (S)-1-(2-Chloroacetyl) pyrrolidine-2-carboxamide L_Prolinamide->Intermediate_Amide N-Acylation (Base, Solvent) Chloroacetyl_Chloride_Acyl Chloroacetyl Chloride (Acylating Agent) Chloroacetyl_Chloride_Acyl->Intermediate_Amide Final_Product (S)-1-(2-Chloroacetyl) pyrrolidine-2-carbonitrile Intermediate_Amide->Final_Product Dehydration Chloroacetyl_Chloride_Dehyd Chloroacetyl Chloride (Dehydrating Agent) Chloroacetyl_Chloride_Dehyd->Final_Product

Caption: One-pot synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-Prolinamide.

Mechanistic Insights and Experimental Choices:

The N-acylation of L-prolinamide with chloroacetyl chloride proceeds readily in the presence of a base to neutralize the HCl byproduct.[4][5][6] A significant advantage of this route is the potential for a one-pot synthesis where chloroacetyl chloride serves as both the acylating and dehydrating agent.[7] This "one-pot" approach is highly efficient for industrial-scale production as it minimizes unit operations and waste generation.[7] In some patented procedures, a catalyst such as N,N-dimethylformamide (DMF) is added to facilitate the dehydration step.[7]

Experimental Protocol (from L-Prolinamide - One-Pot Method): [7]

  • Mix L-prolinamide (1 eq.) in a suitable reactor.

  • Add chloroacetyl chloride, which acts as the solvent, acylating agent, and dehydrating agent.

  • A catalytic amount of DMF can be added to facilitate dehydration.

  • The reaction is typically carried out at an elevated temperature (e.g., 40-70 °C).[7]

  • After the reaction is complete, excess chloroacetyl chloride can be removed by distillation under reduced pressure.

  • The residue is then worked up and purified to yield the final product.

Comparative Analysis of Routes 1 and 2
FeatureRoute 1 (from L-Proline)Route 2 (from L-Prolinamide)
Starting Material L-Proline (readily available, less expensive)L-Prolinamide (can be synthesized from L-proline)[8]
Number of Steps 3 steps1-2 steps (can be a one-pot reaction)
Reagents Chloroacetyl chloride, DCC, NH₄HCO₃, trifluoroacetic anhydrideChloroacetyl chloride, base (e.g., K₂CO₃), optional catalyst (e.g., DMF)
Byproducts Dicyclohexylurea (can be difficult to remove), trifluoroacetic acidHCl (neutralized by base), excess chloroacetyl chloride (can be recovered)
Scalability More challenging due to multiple steps and byproduct removalHighly scalable, especially the one-pot variation
Overall Yield Reported around 30-40%[1]Generally higher, especially in optimized one-pot processes
Process Efficiency Lower due to multiple isolationsHigher, particularly in the one-pot approach

Part 2: Synthesis of 1-(2-Chloroacetyl)-pyrrolidin-2-one

While the synthesis of the 2-cyano derivative is extensively reported, direct and detailed experimental procedures for the preparation of 1-(2-chloroacetyl)-pyrrolidin-2-one from 2-pyrrolidinone are less common in the readily available literature. However, based on the general principles of N-acylation of lactams, a viable synthetic route can be proposed.

Proposed Route: Direct N-Acylation of 2-Pyrrolidinone

This method involves the direct reaction of 2-pyrrolidinone with chloroacetyl chloride in the presence of a base.

Reaction Workflow:

Proposed_Route Two_Pyrrolidinone 2-Pyrrolidinone Final_Product 1-(2-Chloroacetyl)- pyrrolidin-2-one Two_Pyrrolidinone->Final_Product N-Acylation (Aprotic Solvent) Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Final_Product Base Base (e.g., Triethylamine) Base->Final_Product

Caption: Proposed synthetic route for 1-(2-chloroacetyl)-pyrrolidin-2-one from 2-pyrrolidinone.

Mechanistic Insights and Experimental Choices:

The N-acylation of 2-pyrrolidinone with an acyl chloride is a nucleophilic acyl substitution reaction. The nitrogen atom of the lactam is nucleophilic, but its reactivity is moderate. Therefore, a base is typically required to deprotonate the N-H group, forming a more nucleophilic lactamate anion, or to scavenge the HCl generated during the reaction. Common bases for this transformation include tertiary amines like triethylamine or stronger bases like sodium hydride if deprotonation is desired prior to the addition of the acylating agent. The reaction is usually carried out in an aprotic solvent such as dichloromethane, THF, or acetonitrile to prevent hydrolysis of the chloroacetyl chloride.

Proposed Experimental Protocol:

  • Dissolve 2-pyrrolidinone (1 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, the reaction mixture can be washed with water and brine to remove the triethylamine hydrochloride salt and any unreacted starting materials.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by distillation or crystallization.

Discussion of the Proposed Route:

This direct acylation route is expected to be efficient and high-yielding for the synthesis of 1-(2-chloroacetyl)-pyrrolidin-2-one. The starting materials, 2-pyrrolidinone and chloroacetyl chloride, are readily available and relatively inexpensive. The procedure is straightforward and should be amenable to scale-up. The choice of base and solvent may require some optimization to maximize the yield and minimize side reactions.

Conclusion

The synthesis of N-chloroacetylated pyrrolidinones is a critical step in the production of various pharmaceuticals. For the industrially important (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, the one-pot synthesis from L-prolinamide stands out as a highly efficient and scalable method. For the parent compound, 1-(2-chloroacetyl)-pyrrolidin-2-one, a direct N-acylation of 2-pyrrolidinone is the most logical and likely a highly effective synthetic strategy. The choice of a specific synthetic route will ultimately depend on factors such as the desired scale of production, cost of starting materials, and the specific purity requirements of the final product. The experimental details and comparative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals in making informed decisions for their synthetic endeavors.

References

  • CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine. (URL: )
  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. (URL: [Link])

  • Synthesis of 1-(2-chloroacetyl) pyrrolidine-2-carbonitrile derivatives... - ResearchGate. (URL: [Link])

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  • Synthesis method of (S)-1-(2-chloracetyl)
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  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. - ResearchGate. (URL: [Link])

  • CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. (URL: )
  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed. (URL: [Link])

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - Beilstein Journals. (URL: [Link])

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A Comparative Analysis of Synthetic Pathways for Vildagliptin: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical oral therapeutic agent for the management of type 2 diabetes mellitus. Its efficacy in improving glycemic control has spurred significant interest in optimizing its synthesis for industrial-scale production.[1] This guide provides an in-depth, comparative cost-benefit analysis of the most prevalent synthetic pathways to Vildagliptin, offering experimental insights and data to inform strategic decisions in drug development and manufacturing.

Introduction to Vildagliptin Synthesis

The core structure of Vildagliptin consists of a chiral pyrrolidine moiety linked to an adamantyl group via an aminoacetyl bond. The primary challenge in its synthesis lies in the efficient and stereoselective construction of the (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile intermediate and its subsequent condensation with 3-amino-1-adamantanol. The choice of starting material and the sequence of synthetic steps significantly impact the overall yield, purity, cost, and environmental footprint of the manufacturing process. This guide will focus on the two most prominent synthetic strategies, originating from either L-proline or L-prolinamide.

Pathway 1: The L-Proline Route

This pathway commences with the readily available and cost-effective amino acid, L-proline. The key transformations involve the N-acylation of the pyrrolidine ring, followed by the conversion of the carboxylic acid functionality into a nitrile, and finally, condensation with the adamantanol amine.

Experimental Protocol:
  • N-Acylation: L-proline is reacted with chloroacetyl chloride in a suitable solvent such as tetrahydrofuran (THF) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[2][3]

  • Nitrile Formation: The carboxylic acid is then converted to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This can be achieved through various methods:

    • Two-step via amide: The carboxylic acid is first converted to the corresponding amide, which is subsequently dehydrated using a dehydrating agent.[4]

    • One-pot reaction: A more direct approach involves reacting the carboxylic acid with acetonitrile in the presence of sulfuric acid.[5]

  • Condensation: The resulting chloroacetylated pyrrolidine carbonitrile is condensed with 3-amino-1-adamantanol in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) to afford Vildagliptin.[6]

Causality Behind Experimental Choices:

The use of L-proline as a starting material is economically advantageous due to its abundance and low cost. The chloroacetylation step is a straightforward acylation reaction. The choice of method for nitrile formation is a critical control point. The one-pot reaction with sulfuric acid and acetonitrile offers a more streamlined process, potentially reducing operational costs and waste generation compared to the two-step process involving amide formation and dehydration.[5]

Visualizing the L-Proline Pathway:

L-Proline Pathway L_Proline L-Proline Intermediate_Acid (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid L_Proline->Intermediate_Acid Chloroacetyl chloride Intermediate_Nitrile (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Intermediate_Acid->Intermediate_Nitrile H2SO4, Acetonitrile Vildagliptin Vildagliptin Intermediate_Nitrile->Vildagliptin 3-amino-1-adamantanol, K2CO3, KI

Caption: Synthetic route to Vildagliptin starting from L-proline.

Pathway 2: The L-Prolinamide Route

This alternative pathway utilizes L-prolinamide as the chiral starting material. The key difference from the L-proline route is the direct dehydration of the amide functionality to a nitrile.

Experimental Protocol:
  • N-Acylation: L-prolinamide is reacted with chloroacetyl chloride in the presence of a base like potassium carbonate in a solvent such as THF to give (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[7][8]

  • Dehydration: The amide is then dehydrated to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Common dehydrating agents include trifluoroacetic anhydride (TFAA) or a Vilsmeier reagent (generated in situ from DMF and an acid chloride like POCl3 or SOCl2).[9][10]

  • Condensation: The resulting intermediate is condensed with 3-amino-1-adamantanol to yield Vildagliptin.[7]

Causality Behind Experimental Choices:

Starting with L-prolinamide simplifies the synthesis by having the amide group already in place for dehydration. However, L-prolinamide is generally more expensive than L-proline. The choice of dehydrating agent is a critical consideration. While effective, TFAA is costly and environmentally hazardous.[11] The use of a Vilsmeier reagent, which can be generated in-situ, presents a potentially more cost-effective and safer alternative, especially in continuous flow setups that mitigate the handling of this reactive species.[10][12]

Visualizing the L-Prolinamide Pathway:

L-Prolinamide Pathway L_Prolinamide L-Prolinamide Intermediate_Amide (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide L_Prolinamide->Intermediate_Amide Chloroacetyl chloride Intermediate_Nitrile (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Intermediate_Amide->Intermediate_Nitrile Dehydrating Agent (e.g., TFAA, Vilsmeier reagent) Vildagliptin Vildagliptin Intermediate_Nitrile->Vildagliptin 3-amino-1-adamantanol, K2CO3

Caption: Synthetic route to Vildagliptin starting from L-prolinamide.

Comparative Analysis: L-Proline vs. L-Prolinamide Routes

ParameterL-Proline RouteL-Prolinamide Route
Starting Material Cost Lower (L-proline is a commodity chemical)Higher (L-prolinamide is a derivative)
Number of Steps Generally 3-4 stepsGenerally 3 steps
Key Transformation Carboxylic acid to nitrile conversionAmide to nitrile dehydration
Reagent Concerns Use of strong acids like H2SO4Use of expensive/hazardous dehydrating agents (e.g., TFAA)[11]
Overall Yield Reported overall yields are high, with some methods achieving around 70%[9]Can also achieve high yields, around 70%[9]
Process Scalability Well-suited for large-scale productionScalability can be challenged by the cost and handling of dehydrating agents
Green Chemistry Aspect The one-pot nitrile formation is a step towards a greener process.The use of TFAA is a significant environmental concern.[11] Flow chemistry approaches for in-situ generation of Vilsmeier reagent can improve the green profile.[10][12]

Synthesis of the Key Intermediate: 3-Amino-1-Adamantanol

A crucial component for both pathways is 3-amino-1-adamantanol. An efficient synthesis of this intermediate is vital for the overall cost-effectiveness of Vildagliptin production. A common method involves the oxidation of 1-aminoadamantane hydrochloride using a mixture of sulfuric and nitric acids, with boric acid as a catalyst.[2][5] This process has been optimized to achieve high yields, with some reports indicating up to 95%.[2][5]

Conclusion and Future Perspectives

Both the L-proline and L-prolinamide routes offer viable pathways for the synthesis of Vildagliptin, each with its own set of advantages and disadvantages. The L-proline route is generally favored for its lower starting material cost and the potential for a more streamlined nitrile formation step. The L-prolinamide route, while starting from a more expensive material, offers a more direct conversion to the key nitrile intermediate.

For industrial-scale production, a thorough cost-benefit analysis must consider not only the price of raw materials but also reagent costs, process safety, waste disposal, and overall operational efficiency. The development of greener synthetic methodologies, such as the use of continuous flow technology for hazardous reactions and the replacement of toxic reagents with more benign alternatives, will be crucial in further optimizing the synthesis of Vildagliptin.[12][13] Researchers and drug development professionals are encouraged to evaluate these factors carefully when selecting a synthetic strategy for this important antidiabetic drug.

References

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A Comparative Guide to Assessing the Enantiomeric Purity of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a pivotal chiral intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, such as Vildagliptin, which are instrumental in managing type 2 diabetes. [1][2] The stereochemistry of this molecule is critical, as the desired pharmacological activity is often attributed to a single enantiomer.[3] Consequently, the rigorous assessment of its enantiomeric purity is a non-negotiable aspect of quality control in the pharmaceutical industry. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, offering experimental insights and data to inform method selection and validation.

The enantiomeric purity of a chiral compound is a critical quality attribute, with regulatory bodies requiring it to be meticulously controlled and monitored.[3][4] The undesired enantiomer is treated as an impurity, and its levels must be kept within strict limits. This necessitates the use of robust and sensitive analytical methods capable of accurately quantifying the enantiomeric excess (e.e.).

Chromatographic Approaches: The Workhorses of Chiral Separations

Chromatographic techniques are the cornerstone of enantiomeric purity assessment, offering high resolution and sensitivity. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted technique for the separation of enantiomers.[3] The separation can be achieved through two primary strategies: direct and indirect.

  • Direct Methods employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of compounds, including pyrrolidine derivatives.[5][6]

  • Indirect Methods involve derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have distinct physicochemical properties and can be separated on a conventional achiral stationary phase.[6][7]

For a compound like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a direct method using a polysaccharide-based CSP would be the preferred starting point due to its simplicity and efficiency.

Gas Chromatography (GC)

Chiral GC is another powerful technique, particularly for volatile and thermally stable compounds.[8] Separation is achieved using capillary columns coated with a chiral stationary phase, often a cyclodextrin derivative.[5][9] While direct analysis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile by GC might be challenging due to its polarity and thermal lability, derivatization to a more volatile, less polar analogue could be a viable strategy.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a compelling alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[10][11] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without compromising efficiency.[10] For the analysis of polar compounds like the topic molecule, SFC can offer significant advantages in terms of speed and resolution.[12]

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic method depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and available instrumentation.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential interaction with a chiral stationary phase or separation of diastereomeric derivatives.Partitioning between a gaseous mobile phase and a chiral stationary phase.Partitioning between a supercritical fluid mobile phase and a chiral stationary phase.
Applicability Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.Suitable for volatile and thermally stable compounds. Derivatization may be required.Broad applicability, particularly advantageous for polar compounds and preparative separations.[11][12]
Speed Moderate analysis times.Typically faster than HPLC.Generally the fastest of the three techniques.[10]
Resolution High resolution is achievable with optimized methods.Excellent resolution for suitable analytes.High efficiency and resolution are common.[11]
Solvent Consumption Can be significant, especially in normal-phase chromatography.Minimal solvent usage.Significantly lower organic solvent consumption compared to HPLC.[10][11]
Instrumentation Widely available in most analytical laboratories.Common analytical instrument.Becoming more common, but less ubiquitous than HPLC and GC.

Spectroscopic Methods: A Complementary Approach

While chromatography is the primary tool for quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy offers a valuable complementary method for determining enantiomeric excess.

NMR Spectroscopy with Chiral Shift Reagents

In the presence of a chiral shift reagent (CSR), enantiomers in a racemic mixture can exhibit separate signals in the NMR spectrum.[13][14][15] Lanthanide-based complexes are commonly used CSRs.[16] The relative integration of these signals provides a direct measure of the enantiomeric ratio. This technique is generally less sensitive than chromatographic methods but can be very useful for rapid screening and for compounds that are difficult to analyze by chromatography. For (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, ¹H NMR in the presence of a suitable chiral shift reagent could be used to resolve signals of the two enantiomers, allowing for quantification of the enantiomeric excess.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for the enantiomeric purity assessment of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Objective: To achieve baseline separation of the (S) and (R)-enantiomers with a resolution (Rs) of >1.5.

Materials:

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile reference standard

  • Racemic 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile)

  • A selection of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC)

Instrumentation:

  • HPLC system with UV detector

Procedure:

  • Column Screening:

    • Prepare a solution of the racemic compound in a suitable solvent (e.g., isopropanol).

    • Screen a variety of chiral columns with a range of mobile phases (e.g., hexane/isopropanol, hexane/ethanol) in isocratic mode.

    • Monitor the separation at a suitable UV wavelength (determined by UV scan of the analyte).

  • Method Optimization:

    • Once a promising column and mobile phase are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

    • The goal is to maximize resolution while maintaining a reasonable analysis time.

  • Method Validation:

    • Validate the optimized method according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and limit of quantitation (LOQ) for the undesired enantiomer.[3]

Visualization of Analytical Workflows

Caption: Chiral HPLC method development workflow.

Caption: NMR analysis workflow with a chiral shift reagent.

Conclusion

The assessment of enantiomeric purity is a critical step in the development and manufacturing of chiral pharmaceutical intermediates like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Chiral chromatography, particularly HPLC and SFC, offers the most robust and sensitive methods for quantitative analysis. While chiral GC may be applicable with derivatization, its utility is more limited. NMR spectroscopy with chiral shift reagents provides a valuable, albeit less sensitive, orthogonal technique. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation. A thorough method development and validation process is essential to ensure the accuracy and reliability of the enantiomeric purity assessment.[3]

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (URL: )
  • A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity - Benchchem. (URL: )
  • Chiral HPLC vs. SFC: A Comparative Guide for the Separation of (S)-1-Aminopentan-3-ol Enantiomers - Benchchem. (URL: )
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (URL: )
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (URL: [Link])

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  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF - ResearchGate. (URL: [Link])

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  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed. (URL: [Link])

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. (URL: [Link])

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  • NMR determination of enantiomeric excess - ResearchGate. (URL: [Link])

  • Optical Enantiodifferentiation of Chiral Nitriles - PMC - NIH. (URL: [Link])

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  • US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google P
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Safety Operating Guide

Navigating the Safe Disposal of 1-(2-Chloro-acetyl)-pyrrolidin-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(2-Chloro-acetyl)-pyrrolidin-2-one, a halogenated organic compound. Our focus is to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental protection.

I. Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. This compound, with the molecular formula C₆H₈ClNO₂, is classified as a hazardous substance.[1][2][3] Its hazard profile, as detailed in various Safety Data Sheets (SDS), necessitates careful handling at all stages, including disposal.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[2][4][5]

  • Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.[2][4][5]

  • Eye Irritation: Causes serious eye irritation.[2][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4][5]

The presence of the chloroacetyl group contributes significantly to its reactivity and toxicological properties. Halogenated organic compounds can be persistent in the environment and may have carcinogenic properties, although specific data for this compound is not thoroughly investigated.[1][6] Therefore, under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5]

II. The Core Principle of Segregation: Halogenated vs. Non-Halogenated Waste

The foundational principle for the disposal of this compound is its classification as a halogenated organic waste .[6][7][8][9] This is due to the presence of a chlorine atom in its structure. Mixing halogenated and non-halogenated waste streams is not only a violation of disposal regulations in many jurisdictions but also complicates and increases the cost of waste treatment.[6]

Why Segregate?

  • Disposal Methods: Halogenated waste often requires specific disposal methods, such as high-temperature incineration, to ensure the complete destruction of the halogenated compounds and prevent the formation of toxic byproducts like dioxins.

  • Cost: The disposal of halogenated waste is typically more expensive than that of non-halogenated waste.[6]

  • Regulatory Compliance: Environmental regulations, such as those from the Environmental Protection Agency (EPA) in the United States, mandate the proper identification and segregation of hazardous waste.[10][11]

III. Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedural steps for the safe collection, storage, and disposal of waste containing this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first line of defense against exposure.

  • Gloves: Wear appropriate protective gloves. Inspect gloves for any signs of degradation before use.[1][12]

  • Eye Protection: Use chemical safety goggles or a face shield.[2][12]

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[2][12]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1][2]

Step 2: Waste Collection at the Point of Generation (Satellite Accumulation Area)

All waste should be collected at the point of generation in a designated Satellite Accumulation Area (SAA).[13][14]

  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE).

    • The container must have a secure, leak-proof screw cap.[6][7]

    • Ensure the container is clean and free from any contaminants that could react with the waste.

  • Label the Waste Container:

    • Properly label the container before adding any waste.[7][13]

    • The label must include:

      • The words "Hazardous Waste".[13]

      • The full chemical name: "Waste this compound". Do not use abbreviations.[7]

      • The specific hazards (e.g., "Toxic," "Irritant").[6]

      • The date the first drop of waste was added.

      • The name and contact information of the generating researcher/laboratory.

  • Adding Waste to the Container:

    • Always add waste in a well-ventilated area, preferably inside a chemical fume hood.[6]

    • Keep the waste container closed at all times, except when actively adding waste.[6][7] This prevents the release of harmful vapors.

    • Do not overfill the container. A general rule is to fill it to no more than 90% of its capacity.[8]

Step 3: Managing Spills and Contaminated Materials

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Collection: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with soap and water. All cleaning materials (e.g., paper towels, wipes) must also be disposed of as hazardous waste.

  • Personal Contamination: If the chemical comes into contact with skin, wash the affected area immediately with plenty of soap and water.[1][2] If it gets in the eyes, rinse cautiously with water for several minutes.[1][2] Seek medical attention if irritation persists.[2]

Any contaminated items, such as gloves, disposable lab coats, and absorbent materials, must be placed in a sealed, labeled bag or container and disposed of as solid halogenated hazardous waste.

Step 4: Storage and Final Disposal

  • Temporary Storage: Store the sealed and labeled waste container in the designated SAA, away from incompatible materials such as strong bases and oxidizing agents.[15]

  • Requesting Pickup: Once the container is full or has been in storage for a predetermined period (check your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1]

  • Documentation: Maintain accurate records of the hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.[11]

IV. Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (e.g., reaction quench, contaminated materials) PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Waste_Collection Step 2: Collect in a Labeled, Compatible 'Halogenated Organic Waste' Container PPE->Waste_Collection Spill Spill Occurs Waste_Collection->Spill No Storage Step 4: Store Container in SAA (Closed, Segregated) Waste_Collection->Storage Spill_Management Step 3: Manage Spill (Contain, Absorb, Collect Contaminated Materials) Spill->Spill_Management Yes Spill->Storage No Spill_Management->Waste_Collection Full Container Full or Max Storage Time Reached? Storage->Full Full->Storage No Pickup Arrange for Pickup by EHS or Licensed Disposal Contractor Full->Pickup Yes Documentation Complete Waste Disposal Documentation Pickup->Documentation

Caption: Decision workflow for the safe disposal of this compound.

V. Summary of Key Information

For quick reference, the table below summarizes the critical information for handling and disposing of this compound.

ParameterGuidelineRationale
Waste Classification Halogenated Organic WasteContains a chlorine atom; requires specific disposal methods.[6][7][8][9]
PPE Chemical-resistant gloves, safety goggles, lab coatProtects against skin, eye, and respiratory irritation.[1][2][12]
Waste Container Labeled, sealed, compatible (e.g., HDPE)Prevents leaks, reactions, and vapor release; ensures proper identification.[6][7][13]
Segregation Separate from non-halogenated wasteAvoids contamination, reduces disposal costs, and complies with regulations.[6][9]
Spill Cleanup Use inert absorbent; dispose of as hazardous wastePrevents environmental contamination and exposure.[1]
Prohibited Disposal Do not dispose down the drain or in regular trashPrevents environmental pollution and potential damage to plumbing.[1][5]
Final Disposal Through institutional EHS or a licensed contractorEnsures compliance with all local, state, and federal regulations.[1][4]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within their research endeavors.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Chloro-acetyl)-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates like 1-(2-Chloro-acetyl)-pyrrolidin-2-one (CAS No: 207557-35-5) demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each critical safety measure.

Foundational Step: Hazard Profile and Risk Assessment

Understanding the specific risks posed by this compound is the logical starting point for defining any safety protocol. This compound is not benign; it is a reactive molecule that presents multiple health hazards upon exposure. Its classification under the Globally Harmonized System (GHS) dictates the minimum required safety precautions.[1]

The primary hazards associated with this chemical are summarized below:

Hazard ClassificationGHS CodeHazard StatementPractical Implication for the Researcher
Acute Toxicity, OralH302Harmful if swallowed.[1][2][3][4]Accidental ingestion can lead to moderate toxicity. Strict prohibition of eating, drinking, or smoking in the lab is critical.[5]
Skin IrritationH315Causes skin irritation.[1][2][3][4]Direct contact with the skin can cause inflammation, redness, and discomfort. Impervious gloves and protective clothing are mandatory.
Skin SensitizationH317May cause an allergic skin reaction.[1][3][5]Repeated exposure may lead to an allergic response, such as a rash, even with small amounts. This underscores the need for consistent and correct PPE use.
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3][4]The powder or solutions can cause significant, potentially damaging, eye irritation. Appropriate eye protection is non-negotiable.
Respiratory IrritationH335May cause respiratory irritation.[1][2][3][4]As a powder, this compound can be easily inhaled, leading to irritation of the respiratory tract.[3] Handling requires engineering controls or respiratory protection.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is worn, the work environment itself must be engineered for safety. PPE should be considered the final barrier between the researcher and the chemical hazard, not the first or only one.

  • Ventilation: All handling of this compound, especially when in its solid, powdered form, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[2][4][6] Local exhaust ventilation is a critical engineering control.[2]

  • Emergency Equipment: A safety shower and an eyewash station must be readily accessible and regularly tested.[2][3][4] All personnel must be trained on their location and operation.

  • Safe Handling Practices: Avoid creating dust when handling the solid material.[2][7] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][8] Wash hands and face thoroughly after handling.[2][9]

Mandatory PPE Protocol: A Multi-Barrier System

The following PPE regimen is designed as a self-validating system. Each component addresses specific hazards identified in Section 1, creating multiple layers of protection.

Dermal and Body Protection

The primary routes of exposure for this chemical are skin contact and inhalation of dust. Therefore, robust dermal and respiratory protection is paramount.

  • Gloves: A double-gloving technique is required.

    • Inner Glove: One pair of nitrile examination gloves.

    • Outer Glove: A second pair of nitrile gloves should be worn over the first. The cuff of the outer glove must extend over the cuff of the lab coat sleeve.

    • Rationale: Double gloving provides a critical safety buffer. Should the outer glove become contaminated or torn, it can be removed without exposing the skin. This practice is standard for handling many hazardous drugs and provides a higher level of protection.[10][11][12] Gloves must be inspected for tears or holes before use and changed immediately if contamination is suspected.[7] Always use proper glove removal techniques to avoid skin contact.[7]

  • Gown/Lab Coat: A standard cotton lab coat is insufficient.

    • Required: A disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated) with long sleeves and tight-fitting elastic or knit cuffs is mandatory.[10]

    • Rationale: This compound causes skin irritation and may cause sensitization.[2][3][5] A fluid-resistant gown prevents splashes of solutions from soaking through to the user's clothing and skin. The solid-front design and cuffed sleeves minimize the pathways for exposure.

Eye and Face Protection

Given the serious eye irritation hazard, protection in this area must be comprehensive.[2][3]

  • Required: Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[5]

  • Recommended for High-Risk Tasks: When handling larger quantities or if there is a significant risk of splashing (e.g., during transfer or dissolution of large amounts), a full-face shield should be worn in addition to chemical splash goggles.

  • Rationale: Standard safety glasses with side shields do not provide an adequate seal around the eyes and are not sufficient to protect against splashes or fine dust.[11] Goggles provide the necessary seal, while a face shield adds a further layer of protection for the entire face.

Respiratory Protection

Because this compound is a powder that may cause respiratory irritation, controlling inhalation exposure is critical.[1][2][3]

  • Required for Handling Powder: When weighing or otherwise handling the solid material outside of a glove box, a NIOSH-certified N95 respirator is the minimum requirement.[10]

  • For Spills or Poor Ventilation: In the event of a large spill or if engineering controls are not functioning optimally, a higher level of protection, such as a full-face respirator with appropriate cartridges, is necessary.[5]

  • Rationale: The fine particles of the compound can easily become airborne. An N95 respirator is designed to filter out at least 95% of airborne particles and is a crucial barrier to prevent respiratory tract irritation.

Procedural Workflow: PPE Selection, Donning, and Doffing

Correctly putting on and taking off PPE is as important as selecting the right equipment. A flawed procedure can lead to self-contamination.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow cluster_start Task Assessment cluster_ppe Required Personal Protective Equipment start Initiate Work with This compound weighing Weighing or Handling Solid start->weighing solution Handling Dilute Solution (in fume hood) start->solution gloves Double Nitrile Gloves weighing->gloves gown Disposable, Low-Permeability Gown weighing->gown goggles Chemical Splash Goggles weighing->goggles n95 N95 Respirator weighing->n95 solution->gloves solution->gown solution->goggles faceshield Face Shield (Risk-Dependent) solution->faceshield

Caption: PPE selection workflow based on the physical form of the chemical being handled.

Step-by-Step Donning and Doffing Protocol

Donning (Putting On) Sequence:

  • Gown: Don the disposable gown, ensuring it is securely fastened at the back.

  • Respirator: If required, perform a seal check on your N95 respirator.

  • Goggles/Face Shield: Put on chemical splash goggles, followed by a face shield if the task requires it.

  • Gloves: Don the first pair of nitrile gloves. Pull the cuffs of the gown over the gloves. Don the second, outer pair of gloves, pulling the cuffs over the sleeves of the gown.

Doffing (Taking Off) Sequence: This sequence is designed to contain contamination.

  • Outer Gloves: Remove the outer pair of gloves. Peel them off by turning them inside out, without touching the outer surface with your bare hand. Dispose of them immediately in a designated hazardous waste container.

  • Gown: Unfasten the gown. Carefully roll it down from the shoulders, turning it inside out as you go. Avoid shaking the gown. Dispose of it in the hazardous waste container.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap. Avoid touching the front surface. Place in a designated area for decontamination.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Decontamination and Disposal Plan

All disposable PPE used during the handling of this compound must be considered contaminated and handled as hazardous waste.

  • Disposables: Place all used gowns, gloves, and respirators into a clearly labeled, sealed hazardous waste container for collection by your institution's environmental health and safety department.[5][7]

  • Reusables: Decontaminate reusable items like goggles and face shields according to your institution's established protocols before reuse.

  • Spills: In the event of a spill, evacuate the area and follow your laboratory's specific spill cleanup procedure. This typically involves using a chemical spill kit and wearing an enhanced level of PPE, including a full-face respirator and heavy-duty gloves.[10]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Capot Chemical. (2013, October 22). MSDS of (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS-No. 207557-35-5, (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. PubChem. [Link]

  • Halyard. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. [Link]

  • Scott, J., & Polovich, M. (2018). Safe handling of hazardous drugs. Current Oncology, 25(Suppl 1), S106–S112. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.